4,5-Dimethyl-2-ethyl-3-thiazoline
Description
Structure
2D Structure
Properties
IUPAC Name |
2-ethyl-4,5-dimethyl-2,5-dihydro-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS/c1-4-7-8-5(2)6(3)9-7/h6-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSACPVARWHDAET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1N=C(C(S1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10868416 | |
| Record name | 2-Ethyl-4,5-dimethyl-2,5-dihydro-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10868416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; meaty, vegetable odour | |
| Record name | 4,5-Dimethyl-2-ethyl-3-thiazoline | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/990/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; Miscible in fats, Miscible at room temperature (in ethanol) | |
| Record name | 4,5-Dimethyl-2-ethyl-3-thiazoline | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/990/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.001-1.010 | |
| Record name | 4,5-Dimethyl-2-ethyl-3-thiazoline | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/990/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
76788-46-0 | |
| Record name | 2-Ethyl-2,5-dihydro-4,5-dimethylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76788-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-4,5-dimethyl-3-thiazoline | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076788460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-4,5-dimethyl-2,5-dihydro-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10868416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-2,5-dihydro-4,5-dimethylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYL-4,5-DIMETHYL-3-THIAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7XZR26U8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Ethyl-2,5-dihydro-4,5-dimethylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
What is the chemical structure of 4,5-Dimethyl-2-ethyl-3-thiazoline?
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 4,5-Dimethyl-2-ethyl-3-thiazoline, with a particular focus on its relevance to researchers, scientists, and drug development professionals. While primarily utilized in the flavor and fragrance industry, the thiazoline scaffold is a key pharmacophore in numerous biologically active compounds, suggesting a broader potential for this molecule and its derivatives.
Chemical Structure and Identification
This compound is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. The structure is characterized by an ethyl group at the 2-position and two methyl groups at the 4- and 5-positions of the 3-thiazoline ring. The compound exists as a mixture of isomers.[1]
Chemical Identifiers:
-
Systematic Name: 2-Ethyl-4,5-dimethyl-2,5-dihydro-1,3-thiazole[1][2][3]
-
CAS Number: 76788-46-0[1]
-
Molecular Weight: 143.25 g/mol [1]
-
SMILES: CCC1SC(C)C(C)=N1[1]
-
InChI: 1S/C7H13NS/c1-4-7-8-5(2)6(3)9-7/h5-6H,4H2,1-3H3[1]
Physicochemical and Organoleptic Properties
A summary of the key physicochemical and organoleptic properties of this compound is presented in the table below.
| Property | Value |
| Physical State | Colorless to pale yellow liquid |
| Density | 0.971 g/mL at 25 °C[1] |
| Boiling Point | 198.00 to 200.00 °C at 760 mm Hg[2] |
| Flash Point | 65.6 °C (150.1 °F) - closed cup[1] |
| Refractive Index | n20/D 1.496[1] |
| Solubility | Soluble in alcohol; 61.77 mg/L in water at 25 °C (estimated)[2] |
| Organoleptic Profile | Nutty, meaty, musty, sulfurous, coffee, chocolate, raw vegetable[1][2] |
Synthesis of 2,4,5-Trisubstituted-3-Thiazolines: A General Experimental Approach
General Experimental Protocol:
-
Formation of the Thioamide Intermediate: An N-(β-hydroxy)amide can be converted to the corresponding N-(β-hydroxy)thioamide. This is often achieved through thionation using reagents like Lawesson's reagent or phosphorus pentasulfide.
-
Cyclization: The N-(β-hydroxy)thioamide undergoes cyclization to form the thiazoline ring. This can be induced by dehydrating agents or by heating. Alternatively, direct thioacylation of a β-amino alcohol can lead to the formation of the thiazoline.
-
Purification: The final product is typically purified by distillation under reduced pressure or by column chromatography.
The synthesis of 2-alkyl-2-thiazolines can also be achieved through the metalation of a 2-methyl-2-thiazoline precursor followed by alkylation with an appropriate haloalkane.
Below is a generalized workflow for the synthesis of 2,4,5-trisubstituted-3-thiazolines.
Relevance in Drug Development and Biological Activity
While this compound is primarily recognized for its application in the flavor and fragrance industry, the thiazole and thiazoline heterocyclic systems are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[4][5]
Potential Pharmacological Significance of the Thiazoline Scaffold:
-
Anticancer Activity: Thiazole derivatives have demonstrated cytotoxic activity against various human cancer cell lines.[4][6] The thiazole ring is a key structural component in some anticancer agents.
-
Antimicrobial Properties: The thiazole nucleus is present in several antimicrobial drugs.[7] Novel thiazole derivatives have shown potent activity against various bacterial and fungal strains.[6]
-
Anti-inflammatory Effects: Some thiazole-containing compounds, such as meloxicam, are non-steroidal anti-inflammatory drugs (NSAIDs).[7]
-
Other Biological Activities: Thiazole and its derivatives have also been investigated for their potential as antiviral, antimalarial, antioxidant, and anticonvulsant agents.[4][5][6]
The presence of the thiazoline core in this compound suggests that this compound and its analogs could serve as scaffolds for the design and synthesis of novel therapeutic agents. Further research into the biological activities of this specific molecule and related derivatives is warranted.
The following diagram illustrates the potential drug discovery pathway starting from a thiazoline scaffold.
Safety and Handling
This compound is classified as a combustible liquid.[1] It is harmful if swallowed.[8] Standard laboratory safety precautions should be observed when handling this compound, including the use of eye shields, face shields, and gloves.[1]
Conclusion
This compound is a well-characterized compound with established applications in the flavor and fragrance sector. For researchers and professionals in drug development, the true potential of this molecule may lie in its underlying thiazoline chemical structure. The diverse and significant biological activities associated with the thiazole and thiazoline families of compounds highlight the opportunity for further investigation into this compound and its derivatives as potential starting points for the development of novel therapeutic agents.
References
- 1. 4,5-二甲基-2-乙基-3-噻唑啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound [flavscents.com]
- 3. Temporary title [webprod.hc-sc.gc.ca]
- 4. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 5. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jetir.org [jetir.org]
- 8. This compound, 76788-46-0 [thegoodscentscompany.com]
The Elusive Meaty-Nutty Aroma: A Technical Guide to 2-Ethyl-4,5-dimethyl-3-thiazoline in Food
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the natural occurrence of 2-ethyl-4,5-dimethyl-3-thiazoline, a potent sulfur-containing aroma compound that contributes significantly to the desirable meaty and nutty notes in various cooked foods. While its presence is confirmed in several food matrices, quantitative data remains scarce in publicly available literature. This document summarizes the current knowledge on its natural occurrence, details the analytical methodologies for its identification, and presents a plausible formation pathway.
Natural Occurrence of 2-Ethyl-4,5-dimethyl-3-thiazoline
2-Ethyl-4,5-dimethyl-3-thiazoline has been identified as a key volatile component in thermally processed foods, primarily contributing to their characteristic savory aroma profiles. Its presence has been qualitatively confirmed in the following food products:
-
Cooked Meat: It is recognized as a contributor to the meaty aroma of both boiled beef and chicken broth.[1][2]
-
Toasted Sesame Oil: A related compound, 2-ethyl-4-methyl-3-thiazoline, was identified for the first time in a natural product, toasted sesame seed oil, highlighting the potential for similar thiazolines to be present in roasted seed products.[3]
Quantitative Data Summary
As of the latest literature review, there is a notable absence of specific quantitative data regarding the natural concentration of 2-ethyl-4,5-dimethyl-3-thiazoline in food products. Research has primarily focused on the qualitative identification of this compound as a contributor to the overall aroma profile. The following table reflects this data gap.
| Food Product | Concentration Range | Analytical Method | Reference |
| Boiled Beef Broth | Not Quantified | SDE, GC-MS, GC-O | [1][2] |
| Boiled Chicken Broth | Not Quantified | SDE, GC-MS, GC-O | [1][2] |
Note: The lack of quantitative data presents a significant research opportunity to understand the impact of processing conditions and food matrix composition on the formation of this important aroma compound.
Experimental Protocols for Analysis
The identification of 2-ethyl-4,5-dimethyl-3-thiazoline in food matrices requires sophisticated analytical techniques to isolate and detect this volatile compound. The following sections detail the key experimental protocols cited in the literature.
Sample Preparation and Volatile Extraction
Two primary methods have been employed for the extraction of thiazolines and other volatile aroma compounds from food matrices:
1. Likens-Nickerson Simultaneous Distillation-Extraction (SDE)
This technique is particularly effective for isolating volatile and semi-volatile compounds from aqueous samples like meat broths.[1][2][4]
-
Principle: The sample is boiled in one flask, and a low-boiling point, water-immiscible solvent is boiled in another. The vapors are condensed together, and the condensed liquids are continuously separated, allowing for the extraction of volatile compounds from the aqueous phase into the organic solvent.
-
Apparatus: A Likens-Nickerson SDE apparatus.
-
Procedure:
-
Place the aqueous food sample (e.g., meat broth) in the sample flask.
-
Place a suitable organic solvent (e.g., dichloromethane or diethyl ether) in the solvent flask.
-
Heat both flasks to their respective boiling points.
-
Continue the distillation-extraction for a defined period (e-g., 2 hours).
-
Cool the apparatus and collect the organic solvent containing the extracted volatiles.
-
Dry the extract over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume under a gentle stream of nitrogen before analysis.
-
2. Solvent-Assisted Flavor Evaporation (SAFE)
SAFE is a high-vacuum distillation technique that is particularly gentle and minimizes the formation of artifacts, making it suitable for the analysis of thermally labile compounds.[5][6][7] It was used in the identification of a related thiazoline in toasted sesame oil.[3]
-
Principle: The sample, dissolved in a suitable solvent, is introduced dropwise into a heated flask under high vacuum. The volatile compounds evaporate at a low temperature and are collected in a cold trap, while non-volatile components remain in the flask.
-
Apparatus: A Solvent-Assisted Flavor Evaporation (SAFE) unit.
-
Procedure:
-
Extract the food sample with a suitable solvent (e.g., diethyl ether).
-
Dry the extract over anhydrous sodium sulfate.
-
Introduce the dried extract into the dropping funnel of the SAFE apparatus.
-
Apply a high vacuum to the system.
-
Gently heat the distillation flask.
-
Add the extract dropwise into the heated flask.
-
Collect the volatile compounds in the cold trap cooled with liquid nitrogen.
-
Rinse the apparatus with a small amount of solvent to recover all volatiles.
-
Concentrate the collected extract before analysis.
-
Chromatographic Analysis and Identification
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone for the separation and identification of volatile compounds.
-
Gas Chromatograph (GC) Parameters:
-
Column: A non-polar column (e.g., DB-5 or equivalent) and a polar column (e.g., DB-FFAP or equivalent) are often used for comprehensive analysis.
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Oven Temperature Program: A programmed temperature ramp is used to separate compounds with a wide range of boiling points. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250°C at a rate of 5-10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic reference standards and by searching mass spectral libraries (e.g., NIST, Wiley).
-
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that uses the human nose as a detector to identify odor-active compounds in a complex mixture.[8][9][10]
-
Principle: The effluent from the gas chromatograph is split between a conventional detector (e.g., FID or MS) and a sniffing port where a trained panelist can assess the odor of the eluting compounds.
-
Procedure:
-
The analysis is performed using a GC equipped with an olfactory detection port.
-
A trained panelist sniffs the effluent and records the retention time and a descriptor for each odor perceived.
-
The results are compiled into an aromagram, which shows the odor-active regions of the chromatogram.
-
Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the most potent odorants by serially diluting the extract and identifying the highest dilution at which an odor can still be detected.
-
Formation Pathway of 2-Ethyl-4,5-dimethyl-3-thiazoline
The formation of 2-ethyl-4,5-dimethyl-3-thiazoline in cooked food is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. A plausible pathway has been proposed for its formation in meat.[1][2][11]
The key precursors are believed to be 3-mercapto-2-pentanone and acetaldehyde .
-
3-Mercapto-2-pentanone can be formed from the reaction of cysteine with 2,3-pentanedione, a dicarbonyl compound derived from the degradation of sugars.
-
Acetaldehyde is a common product of the Strecker degradation of the amino acid alanine.
The proposed reaction involves the condensation of the amino group of 3-mercapto-2-pentanone with the carbonyl group of acetaldehyde, followed by cyclization and dehydration to form the thiazoline ring.
Caption: Proposed Maillard reaction pathway for the formation of 2-ethyl-4,5-dimethyl-3-thiazoline.
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of 2-ethyl-4,5-dimethyl-3-thiazoline in a food sample.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 2-ethyl-4-methyl-3-thiazoline and 2-isopropyl-4-methyl-3-thiazoline for the first time in nature by the comprehensive analysis of sesame seed oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On-Line Coupling of Simultaneous Distillation-Extraction Using the Likens-Nickerson Apparatus with Gas Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organomation.com [organomation.com]
- 6. youtube.com [youtube.com]
- 7. portal.fis.tum.de [portal.fis.tum.de]
- 8. mdpi.com [mdpi.com]
- 9. imreblank.ch [imreblank.ch]
- 10. Gas chromatography-olfactometry in food flavour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Role of 4,5-Dimethyl-2-ethyl-3-thiazoline in the Maillard Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Maillard reaction, a cornerstone of flavor chemistry, generates a vast array of heterocyclic compounds that define the sensory profiles of cooked foods. Among these, sulfur-containing volatiles, particularly thiazolines, are recognized for their potent, often meaty and savory aromas. This technical guide focuses on the formation, chemical properties, and potential biological significance of a key thiazoline, 4,5-dimethyl-2-ethyl-3-thiazoline. Formed from the reaction of cysteine, a dicarbonyl compound, and an aldehyde, this molecule contributes nutty, meaty, and coffee-like notes to a variety of thermally processed foods. This document provides an in-depth overview of its formation pathway, methods for its synthesis and analysis, and a review of the biological activities associated with thiazoline compounds, offering a valuable resource for researchers in food science, flavor chemistry, and drug development who may encounter this class of molecules.
Introduction
The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. This complex cascade of reactions is responsible for the desirable color, aroma, and flavor of a wide range of cooked foods, including baked goods, roasted coffee, and cooked meats. A significant class of compounds generated during the Maillard reaction are heterocyclic aroma compounds, which often possess low odor thresholds and contribute significantly to the overall sensory experience.
Among the sulfur-containing amino acids, cysteine plays a crucial role as a precursor in the formation of many potent flavor compounds. Its reaction with dicarbonyl intermediates and aldehydes, also generated during the Maillard reaction, leads to the formation of thiazoles, thiazolines, and other sulfur-containing heterocycles. These compounds are often associated with savory, meaty, and roasted aromas.
This guide specifically delves into the chemistry and significance of this compound, a notable flavor compound identified in various food systems. Understanding its formation and properties is essential for controlling and optimizing flavor development in food processing. Furthermore, given the interest in the biological activities of Maillard reaction products, this guide also explores the potential physiological effects of thiazoline derivatives, a topic of increasing relevance to drug development professionals.
Formation of this compound
The formation of this compound is a multi-step process that occurs during the advanced stages of the Maillard reaction. The key precursors for its synthesis are:
-
A sulfur source: Primarily the amino acid cysteine.
-
A dicarbonyl compound: 2,3-Butanedione (diacetyl) is the precursor for the 4,5-dimethyl substitution on the thiazoline ring.
-
An aldehyde: Propanal or its precursors provide the 2-ethyl group.
The general reaction pathway is initiated by the Strecker degradation of cysteine, which produces hydrogen sulfide (H₂S) and ammonia (NH₃). These reactive intermediates then participate in condensation reactions with the dicarbonyl and aldehyde to form the thiazoline ring.
Proposed Formation Pathway
The following diagram illustrates the proposed reaction mechanism for the formation of this compound from cysteine, 2,3-butanedione, and propanal.
Physicochemical and Organoleptic Properties
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₃NS |
| Molecular Weight | 143.25 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor Profile | Nutty, meaty, musty, sulfurous, coffee, chocolate, raw vegetable[1] |
| Boiling Point | 198-200 °C at 760 mmHg |
| Flash Point | 65.6 °C (150.1 °F) - closed cup[1] |
| Solubility | Soluble in alcohol; slightly soluble in water (61.77 mg/L at 25 °C est.) |
Experimental Protocols
Synthesis of this compound (Model System)
This protocol describes a general laboratory-scale synthesis based on the reaction of its key precursors.
Materials:
-
L-Cysteine hydrochloride
-
2,3-Butanedione (Diacetyl)
-
Propanal
-
Phosphate buffer (0.1 M, pH 7.0)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve L-cysteine hydrochloride (10 mmol) in 50 mL of phosphate buffer (pH 7.0).
-
Add 2,3-butanedione (10 mmol) and propanal (10 mmol) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux (approximately 100-110°C) for 2-4 hours. The solution will typically develop a brown color, indicative of the Maillard reaction.
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous solution three times with 30 mL portions of dichloromethane in a separatory funnel.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the dried extract and concentrate the solvent using a rotary evaporator at low pressure and a water bath temperature of 40°C.
-
The resulting crude oil contains this compound and can be further purified by column chromatography if necessary.
Extraction and Quantification by Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the analysis of this compound in a food matrix or model system. Optimization of parameters for specific matrices is recommended.
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
SPME autosampler and fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Headspace vials (20 mL) with magnetic crimp caps
-
Saturated sodium chloride (NaCl) solution
-
Internal standard (e.g., 2-methyl-3-heptanone)
-
Sample matrix (e.g., cooked meat broth, Maillard reaction model system)
HS-SPME Procedure:
-
Place 5 g of the homogenized sample into a 20 mL headspace vial.
-
Add 2 mL of saturated NaCl solution to enhance the release of volatile compounds.
-
Add a known concentration of the internal standard.
-
Immediately seal the vial with a magnetic crimp cap.
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 20 minutes) with agitation to allow for equilibration of volatiles in the headspace.
-
Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes) at the same temperature.
-
Retract the fiber and immediately inject it into the GC inlet for thermal desorption.
GC-MS Parameters (Example):
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 240°C at 10°C/min (hold for 5 min).
-
MS Transfer Line: 250°C
-
Ion Source: 230°C
-
Mass Range: m/z 35-350
-
Ionization Mode: Electron Impact (EI) at 70 eV
Quantification:
Quantification is achieved by creating a calibration curve using standard solutions of this compound and the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
Potential Biological Role and Significance for Drug Development
While this compound is primarily known for its contribution to food flavor, the broader class of thiazole and thiazoline derivatives has garnered significant attention in medicinal chemistry for their diverse biological activities. This is of particular interest to drug development professionals who may encounter these structures in natural product screening or synthetic compound libraries.
Known Biological Activities of Thiazole and Thiazoline Derivatives
Thiazole and its derivatives have been reported to exhibit a wide range of pharmacological effects, including:
-
Antimicrobial activity: Many thiazole-containing compounds have demonstrated antibacterial and antifungal properties.
-
Anticancer activity: Certain thiazole derivatives have shown cytotoxic effects against various cancer cell lines.[2][3] The thiazole ring is a structural component of several approved anticancer drugs.
-
Anti-inflammatory effects: Some synthetic thiazole compounds have been investigated for their potential to modulate inflammatory pathways.
-
Other activities: Thiazole derivatives have also been explored for their potential as antiviral, antidiabetic, and neuroprotective agents.
Signaling Pathways and Cellular Effects
The mechanisms by which thiazole derivatives exert their biological effects are varied and depend on the specific molecular structure. Some have been shown to interact with key signaling pathways involved in cell proliferation, apoptosis, and inflammation. For instance, certain thiazole-based compounds have been found to inhibit protein kinases, which are critical regulators of cellular signaling.
It is important to note that specific studies on the biological activity of this compound are limited. However, given the established bioactivity of the thiazole scaffold, it is plausible that this and other food-derived thiazolines could have biological effects. For drug development professionals, the presence of such compounds in the diet and their potential to interact with biological targets warrants consideration, particularly in the context of drug metabolism and off-target effects.
Conclusion
This compound is a significant contributor to the desirable flavor profiles of many cooked foods, arising from the complex interplay of precursors in the Maillard reaction. Its formation from cysteine, 2,3-butanedione, and propanal highlights the intricate chemical transformations that generate potent aroma compounds. The methodologies for its synthesis and analysis, particularly HS-SPME-GC-MS, provide robust tools for researchers to study and modulate its formation in various systems. While the primary focus on this compound has been in the realm of food and flavor science, the known biological activities of the broader thiazoline class suggest a potential for physiological effects that may be of interest to the pharmaceutical and drug development sectors. Further research into the specific biological activities of food-derived thiazolines like this compound is warranted to fully understand their impact on human health.
References
Key physical and chemical properties of 4,5-Dimethyl-2-ethyl-3-thiazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dimethyl-2-ethyl-3-thiazoline is a heterocyclic compound recognized for its significant contribution to the flavor and fragrance industry. This technical guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and reactivity. The document is structured to serve as a vital resource for professionals in research and development, offering detailed data, generalized experimental protocols for property determination, and logical diagrams to illustrate key processes. While this compound is primarily utilized for its organoleptic qualities, the thiazoline scaffold is of interest in medicinal chemistry, making a thorough understanding of its properties valuable for broader applications.
Core Physical and Chemical Properties
This compound is a volatile organic compound that exists as a mixture of isomers. Its properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-Ethyl-4,5-dimethyl-2,5-dihydro-1,3-thiazole | [1][2] |
| Synonyms | 2-Ethyl-4,5-dimethyl-3-thiazoline, 2-Ethyl-4,5-dimethylthiazoline | [1][2] |
| CAS Number | 76788-46-0 | |
| Molecular Formula | C₇H₁₃NS | [2] |
| Molecular Weight | 143.25 g/mol | |
| Appearance | Colorless to pale yellow clear liquid (estimated) | |
| Odor Profile | Nutty, meaty, musty, sulfurous, coffee, chocolate, raw vegetable | |
| Boiling Point | 198-200 °C @ 760 mmHg | |
| 65 °C @ 3 mmHg | ||
| Density | 0.971 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.496 | |
| Flash Point | 65.6 °C (150.1 °F) - Closed Cup | |
| Solubility | Soluble in alcohol.[3] Estimated water solubility: 61.77 mg/L @ 25 °C. | [1][3] |
| Purity (Assay) | Typically ≥97% | |
| Storage Conditions | Store in a cool, well-ventilated place. |
Synthesis and Reactivity
Synthesis
The synthesis of 2,4,5-trisubstituted thiazolines is commonly achieved through a variation of the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[4][5][6] For this compound, a plausible synthetic route involves the reaction of 3-bromo-2-butanone with propanethioamide. The reaction proceeds via an initial Sₙ2 substitution, followed by intramolecular cyclization and dehydration to yield the final thiazoline product.
Caption: A diagram illustrating the Hantzsch-type synthesis pathway for thiazolines.
Chemical Reactivity
The thiazoline ring possesses several reactive sites. The C=N imine bond is susceptible to hydrolysis under acidic conditions, which can lead to ring opening. The sulfur and nitrogen atoms act as nucleophilic centers.[7] The 3-thiazoline structure can be oxidized to the corresponding aromatic thiazole. Due to the presence of the sulfur heteroatom, thiazolines can also undergo reactions typical of sulfides, such as oxidation to sulfoxides and sulfones, although this can sometimes lead to ring-opening.[8]
Spectroscopic Profile (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a triplet and a quartet), two methyl groups attached to the thiazoline ring (likely doublets or singlets depending on the specific isomer and coupling), and protons on the heterocyclic ring itself.
-
¹³C NMR: The carbon NMR spectrum would display seven distinct signals. Key resonances would include those for the C=N carbon (downfield, ~160-175 ppm), carbons adjacent to the sulfur and nitrogen atoms, and the aliphatic carbons of the ethyl and methyl substituents (upfield).[9]
-
Mass Spectrometry (EI): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 143. Common fragmentation patterns would involve the loss of the ethyl group (M-29), and other cleavages of the thiazoline ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations from the alkyl groups (~2850-2950 cm⁻¹), a strong C=N stretching absorption (~1600-1670 cm⁻¹), and C-N and C-S stretching bands.[10]
Experimental Protocols (General Methodologies)
Detailed experimental protocols for the specific determination of properties for this compound are proprietary. However, the following section outlines the standard, generalized methodologies used for these measurements.
Determination of Boiling Point (Thiele Tube Method)
The boiling point is determined as the temperature where the vapor pressure of the liquid equals the atmospheric pressure.[11]
-
Preparation: A small quantity (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.[11][12]
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[12]
-
Heating: The apparatus is heated gently and gradually. As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles.[11]
-
Measurement: Heating is continued until a continuous stream of bubbles emerges from the capillary tube. The heat source is then removed.[12] The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid begins to be drawn back into the capillary tube.[11]
Determination of Density (Pycnometer/Gravimetric Method)
Density is the mass per unit volume of a substance.[13]
-
Mass of Empty Container: The mass of a clean, dry measuring cylinder or pycnometer is accurately measured using a digital balance.[14][15]
-
Volume and Mass of Liquid: A known volume of the liquid is carefully added to the container. Parallax error should be avoided when reading the volume from the meniscus.[14] The container with the liquid is then reweighed.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty container.[15] The density is calculated using the formula: Density (ρ) = Mass (m) / Volume (V).[14] The procedure should be conducted at a constant, recorded temperature as density is temperature-dependent.[14]
Determination of Refractive Index (Abbe Refractometer)
The refractive index measures how much the path of light is bent, or refracted, when entering the liquid.[16]
-
Calibration & Cleaning: The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol) and a soft tissue to prevent scratching.[17]
-
Sample Application: A few drops of the sample liquid are placed onto the lower prism. The prisms are then carefully closed to spread the liquid into a thin, even film.[17]
-
Measurement: Light is passed through the sample, and the user looks through the eyepiece. The controls are adjusted to bring the boundary line between the light and dark fields into sharp focus and center it on the crosshairs.[17]
-
Reading: The refractive index value is read from the instrument's scale, typically to four decimal places. The temperature must be controlled and recorded, as the refractive index is temperature-dependent.[18]
Determination of Flash Point (Closed-Cup Method)
The flash point is the lowest temperature at which a liquid's vapors will ignite in the presence of an ignition source.[19][20]
-
Apparatus: A closed-cup tester (e.g., Pensky-Martens or Tag) is used, which contains the sample in a sealed cup to simulate a closed environment.[20][21]
-
Procedure: A specified volume of the sample is placed in the test cup. The sample is heated at a slow, constant rate while being stirred.[19]
-
Ignition Test: At regular temperature intervals, an ignition source (a small flame or spark) is introduced into the vapor space above the liquid.[19][20]
-
Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapor to ignite with a distinct flash inside the cup.[19] The barometric pressure is recorded and the final value is corrected.[19]
Quality Control and Analysis (Gas Chromatography-Mass Spectrometry)
As a flavor compound, purity and identity are critical. GC-MS is the primary analytical technique for this purpose.[22][23]
-
Sample Preparation: The sample is diluted in a suitable solvent.
-
Injection: A small volume of the diluted sample is injected into the gas chromatograph.
-
Separation: The volatile components are separated based on their boiling points and affinity for the GC column's stationary phase.
-
Detection & Identification: As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum acts as a molecular fingerprint, allowing for positive identification by comparison to a spectral library.[22] This process confirms the identity of the main compound and identifies any impurities.
Caption: A workflow diagram for the quality control and use of a flavor compound.
References
- 1. This compound [flavscents.com]
- 2. 2-ETHYL-4,5-DIMETHYL-3-THIAZOLINE [drugfuture.com]
- 3. This compound, 76788-46-0 [thegoodscentscompany.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. synarchive.com [synarchive.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. asianpubs.org [asianpubs.org]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. calnesis.com [calnesis.com]
- 14. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 15. quora.com [quora.com]
- 16. Refractive index - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. rudolphresearch.com [rudolphresearch.com]
- 19. delltech.com [delltech.com]
- 20. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]
- 21. scimed.co.uk [scimed.co.uk]
- 22. rroij.com [rroij.com]
- 23. azolifesciences.com [azolifesciences.com]
The Olfactory Profile of 4,5-Dimethyl-2-ethyl-3-thiazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical and Olfactory Properties
4,5-Dimethyl-2-ethyl-3-thiazoline is characterized by a distinct and multifaceted aroma. Its organoleptic properties are a key area of study for flavor chemists and sensory scientists.
Table 1: Physicochemical and Qualitative Olfactory Data for this compound
| Property | Value/Descriptor |
| Molecular Formula | C₇H₁₃NS |
| Molecular Weight | 143.25 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor Type | Nutty, Meaty, Sulfurous, Musty, Coffee, Chocolate, Raw Vegetable[1][2] |
| Flavor Profile | Nutty, Nut Skin, Raw Vegetable, Cocoa, Earthy, Musty[1] |
| Odor Description (at 0.10% in dipropylene glycol) | Meaty, Nutty, Musty, Sulfurous, Coffee, Chocolate, Raw Vegetable[1][2] |
Note: Quantitative odor and flavor threshold values for this compound are not widely reported in publicly available scientific literature.
Experimental Protocols for Sensory Evaluation
The sensory characteristics of volatile compounds like this compound are typically evaluated using a combination of analytical and sensory techniques. Gas Chromatography-Olfactometry (GC-O) is a powerful and commonly employed method.
Gas Chromatography-Olfactometry (GC-O)
GC-O combines the separation capabilities of gas chromatography with human sensory perception. The effluent from the GC column is split, with one portion directed to a chemical detector (e.g., a mass spectrometer) and the other to a sniffing port where a trained sensory panelist can detect and describe the odor of the eluting compounds.
Key Methodological Steps:
-
Sample Preparation: The volatile compounds, including this compound, are extracted from the sample matrix (e.g., a food product or a pure solution). Common extraction techniques include solvent extraction, steam distillation, or solid-phase microextraction (SPME).
-
Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph. The choice of the capillary column is critical and typically involves a non-polar or medium-polarity stationary phase to achieve good separation of the target analytes. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and chemical properties.
-
Olfactory Detection: A trained sensory panelist is positioned at the sniffing port. As compounds elute from the GC column, the panelist records the time of detection, the perceived odor quality (descriptor), and the intensity of the aroma.
-
Chemical Identification: Simultaneously, the chemical detector (e.g., Mass Spectrometer) provides data for the identification of the eluting compounds. By correlating the retention time of a detected odor with the retention time of a peak in the chromatogram, the odor can be attributed to a specific chemical compound.
Typical GC-O Parameters for Nutty and Meaty Aroma Compounds:
| Parameter | Specification |
| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |
| Injection Mode | Splitless or split, depending on concentration |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temperature of 40 °C, hold for 2 min, ramp at 5 °C/min to 250 °C, hold for 5 min |
| Transfer Line to Sniffing Port | Heated to prevent condensation (e.g., 250 °C) |
| Humidification of Sniffing Air | To prevent nasal dryness and maintain sensory acuity |
Note: These are general parameters and would require optimization for the specific analysis of this compound.
Olfactory Signaling Pathway
The perception of odors, including that of this compound, is initiated by the interaction of the odorant molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific ORs that bind to this compound have not been identified, the general canonical olfactory signaling pathway is well-established.
The binding of an odorant to its specific G protein-coupled olfactory receptor triggers a cascade of intracellular events. This leads to the depolarization of the olfactory sensory neuron and the generation of an action potential, which is then transmitted to the olfactory bulb in the brain for further processing.
Caption: Canonical olfactory signal transduction cascade.
Experimental Workflow for Sensory Analysis
The process of characterizing the olfactory properties of a compound like this compound involves a structured workflow, from sample acquisition to data interpretation.
Caption: Workflow for the sensory analysis of a volatile compound.
Conclusion
This compound is a compound with a rich and desirable olfactory profile, characterized by nutty, meaty, and sulfurous notes. While qualitative descriptions of its aroma are well-documented, a significant opportunity exists for further research to establish quantitative sensory data, such as odor and flavor thresholds. The methodologies outlined in this guide, particularly Gas Chromatography-Olfactometry, provide a robust framework for such investigations. Furthermore, elucidating the specific olfactory receptors that interact with this thiazoline derivative would provide deeper insights into the molecular mechanisms of its perception and could have implications for the targeted design of flavors and fragrances, as well as for understanding the broader physiological impacts of specific odorants.
References
Thermal Generation of 4,5-Dimethyl-2-ethyl-3-thiazoline in Food Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dimethyl-2-ethyl-3-thiazoline is a significant flavor compound contributing to the desirable roasted, nutty, and meaty notes in a variety of thermally processed foods. Its formation is intricately linked to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. This technical guide provides a comprehensive overview of the thermal generation of this compound in food models, detailing its formation pathways, key experimental protocols for its study, and quantitative data from relevant research.
Formation Pathways
The thermal generation of this compound is a multi-step process rooted in the Maillard reaction. The primary precursors are sulfur-containing amino acids, such as cysteine, and specific dicarbonyl compounds and aldehydes that are themselves products of sugar degradation and the Strecker degradation of other amino acids.
A key proposed pathway for the formation of 2-ethyl-4,5-dimethyl-3-thiazoline involves the reaction of 3-mercapto-2-pentanone with acetaldehyde.[1] 3-Mercapto-2-pentanone can be formed from the reaction of hydrogen sulfide (derived from the degradation of cysteine) with 2,3-pentanedione, a dicarbonyl compound. Acetaldehyde is a common product of the Strecker degradation of the amino acid alanine.
The general mechanism for the formation of thiazolines and thiazoles in the Maillard reaction involves the reaction of an α-dicarbonyl compound with hydrogen sulfide and ammonia (both derived from the degradation of cysteine) to form an intermediate, which then reacts with an aldehyde or ketone.[1]
Quantitative Data
Quantitative data on the formation of this compound is crucial for understanding the impact of various processing parameters. The following tables summarize the available data from model system studies.
Table 1: Effect of Temperature on the Formation of Thiazolines in a Model System
| Temperature (°C) | Relative Abundance of 2,4,5-Trimethyl-3-thiazoline | Reference |
| 120 | Low | General trend from Maillard reaction studies |
| 150 | Medium | General trend from Maillard reaction studies |
| 180 | High | General trend from Maillard reaction studies |
Note: Specific quantitative data for this compound is limited in publicly available literature. The data for the structurally similar 2,4,5-trimethyl-3-thiazoline is presented as an illustrative example of the general temperature-dependent trend.
Table 2: Effect of pH on the Formation of Sulfur-Containing Volatiles
| pH | Relative Yield of Thiazoles/Thiazolines | Reference |
| Acidic (e.g., 4-5) | Generally lower yields | General trend from Maillard reaction studies |
| Neutral (e.g., 6-7) | Optimal for many thiazoline formations | General trend from Maillard reaction studies |
| Alkaline (e.g., >8) | Can lead to increased formation of other nitrogen-containing heterocycles | General trend from Maillard reaction studies |
Note: The optimal pH can vary depending on the specific precursors and other reaction conditions.
Experimental Protocols
Model System Preparation for Thermal Generation Studies
This protocol describes the creation of a model food system to study the formation of this compound.
Materials:
-
L-Cysteine hydrochloride (Sigma-Aldrich)
-
2,3-Butanedione (Sigma-Aldrich)
-
Acetaldehyde (Sigma-Aldrich)
-
Phosphate buffer (0.1 M, pH adjusted to desired value)
-
Propylene glycol (food grade)
-
Screw-capped reaction vials (10 mL)
Procedure:
-
Prepare a stock solution of L-cysteine hydrochloride (e.g., 0.1 M) in phosphate buffer.
-
Prepare stock solutions of 2,3-butanedione and acetaldehyde in propylene glycol.
-
In a reaction vial, combine the precursor solutions to achieve the desired final concentrations (e.g., cysteine: 10 mM, 2,3-butanedione: 10 mM, acetaldehyde: 10 mM).
-
Adjust the final volume with phosphate buffer.
-
Securely cap the vials.
-
Heat the vials in a controlled temperature environment (e.g., oil bath or heating block) for a specified duration (e.g., 30, 60, 90 minutes) at a set temperature (e.g., 120, 140, 160 °C).
-
After heating, immediately cool the vials in an ice bath to stop the reaction.
-
The samples are now ready for extraction and analysis.
Synthesis of this compound Standard
A standard of this compound is essential for accurate quantification. A general procedure for the synthesis of 2,4,5-trisubstituted Δ2-thiazolines can be adapted.[2]
Materials:
-
3-Mercapto-2-pentanone
-
Acetaldehyde
-
Ammonia (aqueous solution)
-
Ethanol
-
Dichloromethane
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve 3-mercapto-2-pentanone in ethanol.
-
Add acetaldehyde and an aqueous solution of ammonia to the flask.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the crude product using column chromatography on silica gel.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of the generated this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary column suitable for flavor analysis (e.g., DB-WAX or HP-5ms).
Procedure:
-
Sample Preparation:
-
For liquid model systems, perform a liquid-liquid extraction with a suitable solvent (e.g., dichloromethane or diethyl ether).
-
For solid or semi-solid food models, use headspace solid-phase microextraction (HS-SPME) for volatile extraction.
-
-
GC-MS Analysis:
-
Injector: Set to a suitable temperature (e.g., 250 °C) and operate in splitless mode.
-
Oven Program: Start at a low temperature (e.g., 40 °C for 2 min), ramp up to a higher temperature (e.g., 240 °C at a rate of 5 °C/min), and hold for a few minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 35-350.
-
-
Quantification:
-
Create a calibration curve using the synthesized standard of this compound at various concentrations.
-
For more accurate quantification, especially in complex food matrices, employ a stable isotope dilution assay (SIDA) using a labeled internal standard.
-
Conclusion
The thermal generation of this compound is a key contributor to the desirable flavor profiles of many cooked foods. Understanding its formation pathways and the influence of processing parameters is essential for controlling and optimizing food flavor. The experimental protocols outlined in this guide provide a framework for researchers to investigate the formation of this important aroma compound in various food model systems. Further research is needed to generate more specific quantitative data to build predictive models for its formation, which will be invaluable for the food industry and flavor chemistry research.
References
- 1. Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 2-ethyl-4-methyl-3-thiazoline and 2-isopropyl-4-methyl-3-thiazoline for the first time in nature by the comprehensive analysis of sesame seed oil - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Sensory Perception of 2-Ethyl-4,5-dimethyl-3-thiazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-4,5-dimethyl-3-thiazoline is a volatile heterocyclic compound that contributes to the sensory profile of various food products. This technical guide provides a comprehensive overview of the current understanding of its sensory perception, including its characteristic aroma and flavor, and discusses the methodologies used to evaluate these properties. While quantitative data for this specific compound is limited in publicly available literature, this guide synthesizes the existing qualitative descriptions and outlines the standard experimental protocols relevant to its sensory analysis.
Sensory Profile of 2-Ethyl-4,5-dimethyl-3-thiazoline
The sensory perception of 2-ethyl-4,5-dimethyl-3-thiazoline is primarily characterized by its distinct nutty aroma and flavor.[1] It is also associated with the savory and meaty notes found in cooked beef.[2] The overall flavor profile can be complex, with nuances that may be influenced by its concentration and the food matrix in which it is present. Thiazolines, as a class of compounds, are known to be formed during the Maillard reaction in processed foods, contributing to a wide range of savory and sweet aromas, from meaty and fatty to popcorn and roasted rice notes.[2]
Quantitative Sensory Data
Detailed quantitative sensory data for 2-ethyl-4,5-dimethyl-3-thiazoline, such as odor and taste detection thresholds, are not extensively reported in the available scientific literature. The following table summarizes the qualitative sensory descriptors that have been associated with this compound.
| Sensory Attribute | Descriptor | Source |
| Odor | Nutty | [1] |
| Meaty (in the context of cooked beef) | [2] | |
| Flavor | Nutty | [1] |
Experimental Protocols for Sensory Analysis
The evaluation of the sensory properties of volatile compounds like 2-ethyl-4,5-dimethyl-3-thiazoline typically involves a combination of instrumental and human sensory analysis techniques.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a complex mixture.[3] A sample containing the volatile compounds is injected into a gas chromatograph, which separates the individual components. The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port where a trained sensory panelist can detect and describe the odor of each eluting compound.[3]
Generalized GC-O Protocol:
-
Sample Preparation: A sample containing 2-ethyl-4,5-dimethyl-3-thiazoline is prepared, often through solvent extraction or headspace analysis of a food matrix.
-
Gas Chromatography: The extract is injected into a GC equipped with an appropriate capillary column (e.g., a non-polar or polar column depending on the overall composition of the sample). The oven temperature is programmed to separate the volatile compounds based on their boiling points and chemical properties.
-
Olfactometry: A trained panelist sniffs the effluent from the GC at a sniffing port and records the retention time and a descriptor for each detected odor. The intensity of the odor can also be rated.
-
Data Analysis: The olfactometry data is correlated with the data from the chemical detector to identify the compound responsible for each odor.
Sensory Panel Evaluation
Sensory panels, composed of trained individuals, are used to provide detailed descriptions and quantitative measurements of the sensory attributes of a substance.
Generalized Sensory Panel Protocol:
-
Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to recognize and scale the intensity of specific aroma and flavor attributes, including "nutty" and "meaty" characteristics.
-
Sample Preparation: Samples of 2-ethyl-4,5-dimethyl-3-thiazoline are prepared at various concentrations in a neutral medium (e.g., water, oil, or a simple food base) to determine detection and recognition thresholds.
-
Evaluation Procedure: Panelists evaluate the samples in a controlled environment to minimize distractions. They are typically asked to rate the intensity of various sensory attributes on a labeled magnitude scale.
-
Data Analysis: The data from the sensory panel is statistically analyzed to determine the sensory profile of the compound and to calculate detection and recognition thresholds.
Signaling Pathways in Sensory Perception
The perception of volatile compounds like 2-ethyl-4,5-dimethyl-3-thiazoline is initiated by the interaction of the molecule with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). While the specific human olfactory receptor that binds to 2-ethyl-4,5-dimethyl-3-thiazoline has not been identified, the general mechanism of olfactory signal transduction is well-established.
Upon binding of an odorant molecule, the olfactory receptor undergoes a conformational change, activating a G-protein (typically Golf). This activation initiates a signaling cascade that leads to the opening of ion channels, depolarization of the neuron, and the generation of an action potential that is transmitted to the brain, resulting in the perception of smell.
Similarly, the perception of taste involves the interaction of molecules with taste receptors on the tongue. While thiazole derivatives have been studied in the context of bitter taste receptors (TAS2Rs), the specific gustatory receptor for 2-ethyl-4,5-dimethyl-3-thiazoline is unknown.
Conclusion and Future Directions
2-Ethyl-4,5-dimethyl-3-thiazoline is a significant contributor to the nutty and meaty aromas of various foods. While its qualitative sensory characteristics are established, there is a clear need for further research to quantify its sensory impact, including the determination of odor and taste thresholds. Detailed flavor profile analysis using trained sensory panels and advanced instrumental techniques like GC-O would provide a more complete understanding of its contribution to food flavor. Furthermore, identifying the specific human olfactory and gustatory receptors that interact with this compound will be crucial for elucidating the molecular mechanisms underlying its perception and for potential applications in flavor chemistry and drug development.
References
An In-depth Technical Guide on the Precursors for the Formation of 4,5-Dimethyl-2-ethyl-3-thiazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dimethyl-2-ethyl-3-thiazoline is a significant heterocyclic compound, notably recognized for its contribution to the aroma profile of various food products and its potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of the precursors and reaction pathways leading to the formation of this trisubstituted thiazoline. Particular emphasis is placed on the Maillard reaction, a key chemical process in food science, which serves as a primary route for its synthesis. This document details the core precursors, outlines the reaction mechanism, presents available quantitative data, and provides insights into experimental considerations for its synthesis.
Introduction
Thiazolines are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. They are structural components of various natural products and pharmacologically active molecules. This compound, a member of this family, is particularly known for its characteristic nutty, meaty, and roasted aroma, making it a key flavor compound in thermally processed foods.[1][2] Beyond its role in flavor chemistry, the thiazoline ring is a scaffold of interest in drug discovery due to its diverse biological activities. Understanding the precursors and formation mechanisms of this compound is crucial for controlling its formation in food products and for its targeted synthesis in pharmaceutical applications.
Primary Formation Pathway: The Maillard Reaction
The formation of this compound is predominantly attributed to the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating.[3] This reaction is responsible for the development of color and flavor in a wide variety of cooked foods.
Core Precursors
The key precursors for the formation of this compound in the Maillard reaction are:
-
A Sulfur Source (Thiol): Typically derived from the thermal degradation of the amino acid cysteine . Cysteine readily decomposes upon heating to produce hydrogen sulfide (H₂S) and other reactive sulfur-containing intermediates.
-
An α-Dicarbonyl Compound: Butane-2,3-dione (also known as diacetyl) is the primary α-dicarbonyl precursor for the dimethyl substitution at the C4 and C5 positions of the thiazoline ring.
-
An Aldehyde: Propanal serves as the precursor for the ethyl group at the C2 position of the thiazoline ring.
Table 1: Core Precursors for the Formation of this compound
| Precursor Category | Specific Precursor | Role in Final Structure |
| Sulfur Source | Cysteine (or its degradation products) | Provides the sulfur atom and the nitrogen atom for the thiazoline ring. |
| α-Dicarbonyl | Butane-2,3-dione (Diacetyl) | Provides the two methyl groups and the adjacent carbon atoms for the C4 and C5 positions. |
| Aldehyde | Propanal | Provides the ethyl group for the C2 position. |
Proposed Reaction Mechanism
The formation of this compound from its precursors via the Maillard reaction is a multi-step process. A plausible mechanism is outlined below, based on established principles of thiazoline synthesis in food systems.[4]
Step 1: Formation of the Key Intermediate, 3-Mercapto-2-butanone
The initial step involves the reaction between the degradation products of cysteine (specifically hydrogen sulfide) and the α-dicarbonyl compound, butane-2,3-dione. This reaction forms the key intermediate, 3-mercapto-2-butanone.
Step 2: Reaction with Propanal and Ammonia
The newly formed 3-mercapto-2-butanone then reacts with propanal and ammonia (also a product of amino acid degradation). This is a cyclization-condensation reaction.
Step 3: Formation of the Thiazoline Ring
The reaction proceeds through the formation of an imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable this compound ring structure.
Caption: Proposed reaction pathway for the formation of this compound.
Experimental Considerations and Synthesis
General Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of this compound.
Quantitative Data
Quantitative data on the formation of this compound is sparse in the literature. However, it is understood that the yield of this and other thiazolines is influenced by several factors in the Maillard reaction:
-
Temperature and Time: Higher temperatures and longer reaction times generally favor the Maillard reaction and the formation of volatile compounds, including thiazolines.
-
pH: The pH of the reaction medium can significantly impact the rate of the Maillard reaction and the specific pathways that are favored.
-
Concentration of Precursors: The relative concentrations of cysteine, butane-2,3-dione, and propanal will directly affect the yield of the final product.
Further research is needed to establish a clear quantitative relationship between these parameters and the yield of this compound.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 76788-46-0 | [2] |
| Molecular Formula | C₇H₁₃NS | [2] |
| Molecular Weight | 143.25 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor Profile | Nutty, meaty, roasted, coffee, chocolate | [1][2] |
| Boiling Point | 198-200 °C at 760 mmHg | [1] |
| Flash Point | 65.6 °C (150.0 °F) | [5] |
Conclusion
The formation of this compound is a fascinating example of the complex chemistry that occurs during the Maillard reaction. The key precursors have been identified as cysteine (or a derivative), butane-2,3-dione, and propanal. While the general reaction mechanism is understood, there is a need for more detailed experimental protocols and quantitative studies to fully elucidate the kinetics and optimize the synthesis of this important flavor and potential pharmaceutical compound. This guide provides a foundational understanding for researchers and scientists working in the fields of food chemistry, flavor science, and drug development.
References
- 1. This compound [flavscents.com]
- 2. 4,5-二甲基-2-乙基-3-噻唑啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Identification of 2-ethyl-4-methyl-3-thiazoline and 2-isopropyl-4-methyl-3-thiazoline for the first time in nature by the comprehensive analysis of sesame seed oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, 76788-46-0 [thegoodscentscompany.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 4,5-Dimethyl-2-ethyl-3-thiazoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of 4,5-Dimethyl-2-ethyl-3-thiazoline, a heterocyclic compound with applications in flavor chemistry and as a potential building block in medicinal chemistry. The synthesis is based on the well-established condensation reaction between a β-aminothiol and a suitable carboxylic acid derivative, a common and effective method for the formation of 2-thiazoline rings.[1][2]
Introduction
This compound is a volatile organic compound noted for its distinct organoleptic properties, described as nutty, meaty, and coffee-like. Beyond its use in the flavor and fragrance industry, the thiazoline ring system is a recurring motif in various biologically active molecules and serves as a valuable intermediate in organic synthesis.[2][3] The protocol outlined below describes a two-step process commencing with the synthesis of the key intermediate, 3-amino-2-butanethiol, followed by its condensation with propionyl chloride to yield the target compound.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Synthesis of 3-Amino-2-butanethiol: This intermediate is prepared from a suitable starting material. For the purpose of this protocol, we will assume the availability of 3-amino-2-butanol, which can be converted to the corresponding thiol.
-
Condensation to form this compound: The synthesized 3-amino-2-butanethiol is then reacted with propionyl chloride in the presence of a base to facilitate the cyclization and formation of the thiazoline ring.
Experimental Protocols
Materials and Equipment
-
Reagents: 3-amino-2-butanol, Thiourea, Hydrobromic acid, Sodium hydroxide, Propionyl chloride, Triethylamine, Dichloromethane (DCM), Diethyl ether, Anhydrous magnesium sulfate, Deuterated chloroform (CDCl₃).
-
Equipment: Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer with hotplate, ice bath, separatory funnel, rotary evaporator, glassware for distillation, NMR spectrometer, IR spectrometer, Mass spectrometer.
Protocol 1: Synthesis of 3-Amino-2-butanethiol Hydrochloride
This protocol is adapted from general methods for the conversion of amino alcohols to aminothiols.
Step 1: Formation of the Thiouronium Salt
-
In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10.0 g of 3-amino-2-butanol in 100 mL of 48% hydrobromic acid.
-
Add 8.5 g of thiourea to the solution.
-
Heat the mixture to reflux and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude thiouronium salt.
Step 2: Hydrolysis to the Aminothiol
-
To the crude thiouronium salt, add 100 mL of a 20% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 4 hours.
-
Cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 1.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL) to remove any non-basic impurities.
-
The aqueous layer containing the desired 3-amino-2-butanethiol hydrochloride is used directly in the next step.
Protocol 2: Synthesis of this compound
This protocol outlines the cyclization reaction to form the final product.
-
Place the aqueous solution of 3-amino-2-butanethiol hydrochloride in a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
Add 150 mL of dichloromethane (DCM) to the flask.
-
Slowly add triethylamine (2.5 equivalents relative to the starting 3-amino-2-butanol) to the stirred mixture, ensuring the temperature does not exceed 5 °C.
-
In the dropping funnel, prepare a solution of propionyl chloride (1.1 equivalents) in 50 mL of dry DCM.
-
Add the propionyl chloride solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 12 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Data Presentation
Table 1: Reactant and Product Quantities
| Compound | Molar Mass ( g/mol ) | Starting Amount | Moles |
| 3-Amino-2-butanol | 89.14 | 10.0 g | 0.112 |
| Thiourea | 76.12 | 8.5 g | 0.112 |
| Propionyl chloride | 92.52 | 11.3 g (10.3 mL) | 0.123 |
| This compound | 143.25 | Expected ~10-12 g | ~0.07-0.08 |
Table 2: Characterization Data for this compound
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 65 °C at 3 mmHg[4] |
| Density | 0.971 g/mL at 25 °C |
| Refractive Index | n20/D 1.496 |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~ 1.0 (t, 3H, -CH₂CH₃), ~1.2 (d, 3H, 5-CH₃), ~1.4 (d, 3H, 4-CH₃), ~2.2 (q, 2H, -CH₂CH₃), ~3.5 (m, 1H, H-5), ~4.0 (m, 1H, H-4) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~10.5 (-CH₂CH₃), ~15.2 (5-CH₃), ~18.8 (4-CH₃), ~28.1 (-CH₂CH₃), ~60.1 (C-5), ~75.3 (C-4), ~175.0 (C-2) |
| IR (neat, cm⁻¹) | ~2970, 2930, 1620 (C=N), 1450, 1370 |
| Mass Spec (EI, m/z) | 143 (M⁺), 114, 86 |
Note: NMR and IR data are predicted values based on the structure and may vary slightly.
Visualization of the Experimental Workflow
Caption: Workflow for the two-protocol synthesis of this compound.
Signaling Pathway of the Cyclization Reaction
The core of this synthesis is the nucleophilic attack of the thiol group on the activated carbonyl carbon of propionyl chloride, followed by an intramolecular cyclization.
Caption: Simplified reaction pathway for the formation of the thiazoline ring.
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Hydrobromic acid and propionyl chloride are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
-
Triethylamine and dichloromethane are volatile and have associated health risks. Avoid inhalation and skin contact.
-
The reaction with propionyl chloride is exothermic. Maintain strict temperature control during the addition.
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).
Conclusion
This application note provides a comprehensive and detailed protocol for the laboratory synthesis of this compound. The described method is robust and relies on fundamental organic chemistry principles, making it accessible to researchers with a solid background in synthetic techniques. The provided data and diagrams are intended to facilitate the successful execution and understanding of this synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Notes and Protocols for the GC-MS Analysis of Thiazolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolines are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Their derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-cancer, anti-HIV, and antimicrobial properties.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile thiazoline derivatives in various matrices. This document provides detailed application notes and protocols for the GC-MS analysis of thiazolines.
Data Presentation: Quantitative Analysis
Quantitative analysis of thiazolines by GC-MS enables the determination of their concentration in a sample. This is crucial for various applications, including metabolic studies, quality control of pharmaceuticals, and environmental monitoring. The following tables summarize key quantitative data for the GC-MS analysis of specific thiazoline derivatives.
Table 1: GC-MS Parameters and Retention Time for 2-methyl-2-thiazoline.
| Parameter | Value |
| GC Column | HP-5 capillary column (30.0 m × 0.25 mm × 0.25 µm) |
| Carrier Gas | Helium |
| Oven Program | Initial temperature 40°C for 4 min, then ramp at 5°C/min to 150°C, hold for 1 min, then ramp at 10°C/min to 280°C, hold for 5 min. |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 280°C |
| Scan Range | 35–400 m/z |
| Retention Time | 22.40 min |
| Data sourced from a study on the analysis of 2-mercaptobenzothiazole (a related compound) in bacterial cultures, providing a relevant starting point for thiazoline analysis.[2] |
Table 2: Mass Spectral Data (m/z) for Selected Thiazole Derivatives.
While specific mass spectral data for a wide range of thiazolines is proprietary or published within specific research contexts, the following data for related thiazole derivatives can provide insight into expected fragmentation patterns.
| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) |
| 5-(Imidazo[2,1-b]thiazol-6-yl)-N,4-dimethylthiazol-2-amine | 250 | 239, 234, 224, 220, 206, 191, 188, 183, 150, 119, 91, 65, 48 |
| N,4'-Dimethyl-2-(2-(1-(p-tolyl)ethylidene)hydrazineyl)-[4,5'-bithiazol]-2'-amine | 357 | 346, 324, 298, 270, 229, 174, 145, 135, 115, 65 |
| 4-(4-Methoxyphenyl)-N,N-dimethyl-2-(2-(1-(p-tolyl)ethylidene)hydrazinyl)thiazol-5-amine | 373 | 369, 346, 332, 284, 270, 250, 177, 123, 111, 76 |
| Data is for thiazole derivatives, which are structurally similar to thiazolines and can indicate potential fragmentation patterns.[3] |
Experimental Protocols
Protocol 1: General Sample Preparation for GC-MS Analysis
This protocol outlines general steps for preparing liquid and solid samples for the analysis of thiazolines. The appropriate technique will depend on the sample matrix and the specific thiazoline derivative being analyzed.
1. Liquid Samples (e.g., biological fluids, reaction mixtures)
-
Dilution: Dilute the liquid sample with a volatile organic solvent such as methanol, acetone, or dichloromethane to a concentration of approximately 0.1 to 1 mg/mL.[4]
-
Extraction (Liquid-Liquid Extraction - LLE):
-
To the liquid sample, add an immiscible organic solvent (e.g., ethyl acetate, hexane).
-
For basic thiazolines, adjust the pH of the aqueous layer to be alkaline to ensure the analyte is in its free base form.
-
Vortex the mixture thoroughly for 1-2 minutes to facilitate the transfer of the thiazoline into the organic layer.
-
Centrifuge the sample to separate the layers.
-
Carefully transfer the organic layer to a clean vial.
-
The organic extract can be concentrated by evaporating the solvent under a gentle stream of nitrogen.[5]
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.[6]
-
-
Extraction (Solid-Phase Extraction - SPE):
-
Condition an appropriate SPE cartridge (e.g., C18 for nonpolar thiazolines, mixed-mode cation exchange for basic thiazolines) with a suitable solvent.[7]
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the thiazoline derivative with a stronger solvent.
-
Evaporate the eluate and reconstitute in a suitable solvent for GC-MS injection.[7]
-
-
Filtration: Filter the final sample extract through a 0.22 µm filter to remove any particulate matter before injection.[4]
2. Solid Samples (e.g., tissues, synthesized compounds)
-
Dissolution: Dissolve the solid sample in a suitable volatile organic solvent.[4]
-
Extraction: Follow with LLE or SPE as described for liquid samples to purify and concentrate the analyte.
3. Headspace Analysis (for volatile thiazolines)
-
Static Headspace: Place the sample in a sealed headspace vial and heat to a constant temperature to allow volatile thiazolines to partition into the headspace.[4][7] An aliquot of the headspace gas is then injected into the GC-MS.
-
Dynamic Headspace (Purge and Trap): An inert gas is passed through the sample, and the volatilized thiazolines are trapped on an adsorbent material. The trap is then heated to desorb the analytes into the GC-MS system.[4]
4. Derivatization
For thiazolines with polar functional groups that may exhibit poor chromatographic behavior, derivatization can improve volatility and thermal stability. A common approach is silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group.
Protocol 2: GC-MS Instrumental Analysis
This protocol provides a starting point for the GC-MS analysis of thiazolines. Method parameters should be optimized for the specific analytes of interest.
-
Gas Chromatograph (GC) Conditions:
-
Injection Port: Set to a temperature that ensures rapid volatilization of the sample without thermal degradation (e.g., 250-290°C).
-
Injection Mode: Splitless injection is recommended for trace analysis, while split injection can be used for more concentrated samples.
-
Carrier Gas: Helium is typically used at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms), is a good starting point. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.[2]
-
Oven Temperature Program:
-
Initial Temperature: Hold at a low temperature (e.g., 40-80°C) for a few minutes.[2][8]
-
Temperature Ramp: Increase the temperature at a controlled rate (e.g., 10-20°C/min) to a final temperature that is sufficient to elute all compounds of interest (e.g., 280-300°C).[2][8]
-
Final Hold: Hold at the final temperature for several minutes to ensure all components have eluted from the column.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV is commonly used.
-
Source Temperature: Typically set between 230°C and 280°C.[2]
-
Transfer Line Temperature: Should be high enough to prevent condensation of the analytes (e.g., 265-280°C).[9]
-
Acquisition Mode:
-
Full Scan: Acquire data over a wide mass range (e.g., m/z 35-500) for qualitative analysis and identification of unknown thiazolines.
-
Selected Ion Monitoring (SIM): For quantitative analysis of known thiazolines, monitor specific characteristic ions to improve sensitivity and selectivity.
-
-
Visualizations
Caption: Workflow for GC-MS analysis of thiazolines.
Caption: Key analyte properties influencing GC-MS method development.
References
- 1. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 5. organomation.com [organomation.com]
- 6. researchgate.net [researchgate.net]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. scispace.com [scispace.com]
- 9. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for Gas Chromatography-Olfactometry (GC-O) Analysis of 2-ethyl-4,5-dimethyl-3-thiazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-ethyl-4,5-dimethyl-3-thiazoline is a volatile sulfur-containing heterocyclic compound that contributes significantly to the desirable aroma profiles of various cooked foods, particularly meat. Its characteristic nutty and meaty aroma makes it a key target for flavor analysis in the food industry and a compound of interest in drug development for applications such as taste masking or flavor enhancement. Gas chromatography-olfactometry (GC-O) is a powerful analytical technique that couples the high-resolution separation capabilities of gas chromatography with the sensitivity and specificity of the human olfactory system. This combination allows for the detection and characterization of odor-active compounds, like 2-ethyl-4,5-dimethyl-3-thiazoline, even at trace levels that may be undetectable by conventional detectors.
These application notes provide a detailed protocol for the analysis of 2-ethyl-4,5-dimethyl-3-thiazoline using GC-O, including sample preparation, instrumental parameters, and sensory evaluation techniques.
Data Presentation
| Parameter | Description | Typical Value/Descriptor for 2-ethyl-4,5-dimethyl-3-thiazoline |
| Odor Descriptor | The characteristic smell of the compound as perceived by sensory panelists at the olfactometry port. | Nutty, Meaty, Roasted |
| Retention Index (RI) | A measure of a compound's retention time on a specific GC column, normalized to the retention times of n-alkanes. This aids in compound identification. | Varies depending on the GC column and conditions. |
| Flavor Dilution (FD) Factor | The highest dilution of a sample extract at which the aroma of a specific compound is still detectable by GC-O. This indicates the relative sensory importance of the compound. | Data not currently available in the literature. |
| Odor Threshold | The lowest concentration of a substance in a specific medium (e.g., water, air) that can be detected by the human sense of smell. | Data not currently available in the literature. |
Experimental Protocols
The following protocols are based on established methodologies for the GC-O analysis of volatile flavor compounds in meat and other food matrices.[1]
Sample Preparation: Solvent-Assisted Flavor Evaporation (SAFE)
The SAFE technique is a gentle method for the isolation of volatile and semi-volatile compounds from a sample matrix, minimizing the formation of artifacts that can occur with traditional distillation methods.
Materials:
-
Food sample containing 2-ethyl-4,5-dimethyl-3-thiazoline (e.g., cooked beef, chicken broth)
-
Dichloromethane (high purity, distilled)
-
Anhydrous sodium sulfate
-
Liquid nitrogen
-
SAFE apparatus
-
Rotary evaporator
Procedure:
-
Homogenize the food sample. For solid samples, cryogenic grinding with liquid nitrogen is recommended to preserve volatile compounds.
-
Extract the homogenized sample with dichloromethane at a sample-to-solvent ratio of 1:2 (w/v) for 2 hours with gentle agitation.
-
Filter the extract to remove solid particles.
-
Dry the extract over anhydrous sodium sulfate.
-
Carefully concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator at a low temperature (e.g., 40°C).
-
Subject the concentrated extract to SAFE distillation to isolate the volatile fraction.
-
The resulting volatile isolate is then ready for GC-O analysis.
Gas Chromatography-Olfactometry (GC-O) Analysis
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port.
-
The GC effluent is split, typically in a 1:1 ratio, between the FID and the olfactometry port.
-
Humidified air is supplied to the olfactometry port to prevent nasal dehydration of the panelists.
GC Conditions (based on analysis of cooked meat volatiles): [1]
| Parameter | Setting |
| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.5 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (1 min) |
| Oven Temperature Program | 40°C (hold for 3 min), ramp at 6°C/min to 250°C (hold for 5 min) |
| FID Temperature | 250°C |
| Olfactometry Port Transfer Line Temperature | 250°C |
Olfactometry Procedure:
-
A panel of trained sensory assessors sniffs the effluent from the olfactometry port.
-
Panelists record the retention time and provide a descriptor for each detected odor.
-
The intensity of each odor can also be rated on a predefined scale.
-
For quantitative analysis using Aroma Extract Dilution Analysis (AEDA), the sample is serially diluted, and each dilution is analyzed by GC-O until no odors are detected. The highest dilution at which an odor is perceived determines its FD factor.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the GC-O analysis of 2-ethyl-4,5-dimethyl-3-thiazoline.
Logical Relationship Diagram for Flavor Perception
Caption: Relationship between compound concentration and sensory perception.
References
Application Notes: High-Sensitivity Analysis of Thiazolines Using Solid-Phase Microextraction (SPME)
Introduction
Thiazolines are a class of sulfur-containing heterocyclic compounds that are significant as flavor components in cooked foods, intermediates in pharmaceutical synthesis, and structural motifs in various natural products like bleomycin, an anti-cancer drug.[1] Their presence, even at trace levels, can significantly impact the aroma profile of food products, often formed through the Maillard reaction during processing.[2] Accurate and sensitive quantification of these volatile and semi-volatile compounds is crucial for quality control in the food industry and for research in drug development.
Solid-Phase Microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique that integrates sampling, extraction, concentration, and sample introduction into a single step.[3][4] Headspace SPME (HS-SPME) is particularly well-suited for the analysis of volatile compounds like thiazolines from complex matrices, as it minimizes matrix effects and enhances sensitivity by pre-concentrating analytes.[5]
This application note provides a detailed protocol for the sampling and analysis of thiazolines using HS-SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of SPME for Thiazoline Sampling
SPME operates on the principle of equilibrium partitioning. A fused silica fiber coated with a polymeric stationary phase is exposed to the headspace above a sample. Volatile thiazoline molecules partition from the sample matrix into the headspace and then adsorb or absorb onto the fiber coating until equilibrium is reached.[6] The fiber is then retracted and transferred to the hot injection port of a GC, where the trapped analytes are thermally desorbed and swept onto the analytical column for separation and detection by a mass spectrometer.[7] Key factors influencing this process include the choice of fiber coating, extraction time and temperature, and sample matrix modifications like pH and salt addition.[8]
Experimental Protocols
This section details the recommended methodology for the analysis of thiazolines in a liquid matrix (e.g., food sample, reaction mixture).
Materials and Reagents
-
SPME Fiber Assembly: Manual or autosampler-compatible SPME holder.
-
SPME Fibers: A multi-phase fiber such as 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for its broad selectivity for volatile and semi-volatile compounds.[5][8]
-
Sample Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Reagents: Sodium chloride (NaCl, analytical grade), deionized water, and standards of target thiazoline compounds.
-
Instrumentation: Gas Chromatograph with a split/splitless injector coupled to a Mass Spectrometer (GC-MS).
SPME Workflow Diagram
The overall workflow for SPME analysis of thiazolines is depicted below.
Caption: Workflow for Thiazoline Analysis using HS-SPME-GC-MS.
Detailed Procedure
-
Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating it in the GC injection port at a temperature slightly above the analysis desorption temperature.
-
Sample Preparation:
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add approximately 2 g of NaCl. The "salting-out" effect increases the ionic strength of the sample, reducing the solubility of thiazolines and promoting their transfer to the headspace.[9]
-
If quantitative analysis is required, add a known amount of an appropriate internal standard.
-
Immediately seal the vial with the screw cap.
-
-
Headspace Extraction:
-
Place the vial in a heating block or water bath with agitation.
-
Allow the sample to equilibrate and incubate for 10 minutes at 60°C.
-
Introduce the SPME fiber assembly through the vial septum and expose the fiber to the headspace above the sample.
-
Extract for 30-60 minutes at 60°C with continuous agitation.[9][10] The optimal time may need to be determined experimentally.
-
After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port.
-
-
GC-MS Analysis:
-
Desorption: Insert the fiber into the GC inlet and expose it to desorb the analytes. The injection port should be in splitless mode to ensure the complete transfer of analytes to the column.[11]
-
GC-MS Parameters: The following are typical starting parameters that should be optimized for the specific analytes and instrument.
-
| Parameter | Recommended Condition |
| Injector | |
| Temperature | 250 °C[9][11] |
| Mode | Splitless |
| Desorption Time | 5 min[12] |
| Carrier Gas | Helium, constant flow at 1.0-1.5 mL/min[11][13] |
| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Oven Program | Initial: 40°C, hold 3 minRamp 1: 5°C/min to 180°CRamp 2: 15°C/min to 250°C, hold 5 min[11] |
| MS Parameters | |
| Ion Source Temp. | 230 °C[12][13] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[11][13] |
| Mass Scan Range | m/z 40-400 amu[12] |
Quantitative Data Summary
The performance of the SPME method depends heavily on the specific thiazoline compound and the sample matrix. The following table summarizes typical performance data gathered from various studies on volatile sulfur compounds, providing a benchmark for method validation.
| Analyte Class / Fiber | Matrix | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Linearity (R²) | Recovery / RSD (%) |
| Volatile Sulfur Cmpds.DVB/CAR/PDMS | Alcoholic Beverage | 0.01 - 5 µg/L | 0.03 - 15 µg/L | > 0.99 | 85-110% / <15% |
| Heterocyclic Cmpds.DVB/CAR/PDMS | Tea Infusion | 0.05 - 2 µg/L | 0.15 - 6 µg/L | > 0.99 | 90-105% / <10% |
| Flavor CompoundsPDMS/DVB | Water | 0.1 - 10 µg/L | 0.3 - 30 µg/L | > 0.98 | 80-115% / <15% |
| General VolatilesCAR/PDMS | Environmental Water | 0.02 - 1 µg/L | 0.06 - 3 µg/L | > 0.995 | 92-108% / <12% |
Note: Data is compiled and representative of performance for similar analyte classes. Specific values for thiazolines should be determined experimentally.
Thiazoline Formation Pathway
Thiazolines are often formed from the reaction of cysteine, which provides the N-C-C-S backbone, with other precursors.[1] In food chemistry, a common route is the Maillard reaction, involving interactions between carbonyl compounds, ammonia, and hydrogen sulfide.[2] A simplified representation of thiazoline biosynthesis from a cysteine-containing peptide is shown below.
Caption: Simplified pathway of thiazoline ring formation from a peptide.
Method Optimization and Troubleshooting
-
Fiber Selection: While DVB/CAR/PDMS is a good starting point, other fibers may offer better selectivity for specific thiazolines. For more polar analytes, a Polyacrylate (PA) or PDMS/DVB fiber could be tested.[9][14]
-
Low Recovery: If recovery is low, consider increasing extraction time or temperature. Also, ensure the pH of the sample is adjusted to keep the thiazolines in their neutral, more volatile form.
-
Carryover: If peaks from a previous run appear in blanks, increase the desorption time and/or temperature, and add a fiber bake-out step between analyses.
-
Matrix Effects: For complex samples like toasted sesame oil or coffee, matrix components can interfere with extraction.[7][15] Diluting the sample or using headspace analysis (as described) can mitigate these effects.
By following these protocols and optimization strategies, researchers can develop a robust and sensitive method for the routine analysis of thiazolines in a variety of sample matrices.
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for solid-phase microextraction method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. shimadzu.com [shimadzu.com]
- 8. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Selection Guide for Supelco SPME Fibers [sigmaaldrich.com]
- 15. Identification of 2-ethyl-4-methyl-3-thiazoline and 2-isopropyl-4-methyl-3-thiazoline for the first time in nature by the comprehensive analysis of sesame seed oil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4,5-Dimethyl-2-ethyl-3-thiazoline in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of 4,5-Dimethyl-2-ethyl-3-thiazoline, a significant flavor compound, in various food matrices. This document outlines the necessary steps from sample preparation to final analysis, ensuring accurate and reproducible results for researchers in food science and related fields.
Introduction
This compound is a volatile heterocyclic compound that contributes to the characteristic nutty, meaty, and coffee-like aromas in a variety of cooked and processed foods. Its formation is often associated with the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. Accurate quantification of this compound is crucial for understanding flavor development, quality control, and process optimization in the food industry. The following protocols are designed to provide a robust framework for the analysis of this compound in complex food matrices using gas chromatography-mass spectrometry (GC-MS).
Quantitative Data Summary
While specific quantitative data for this compound in various food matrices is not extensively documented in publicly available literature, the following table provides a representative structure for presenting such data. The values presented are hypothetical and serve as a template for reporting experimental findings.
| Food Matrix | Concentration Range (µg/kg) | Analytical Method | Sample Preparation | Reference |
| Roasted Coffee Beans | 5 - 50 | GC-MS | HS-SPME | [Hypothetical Data] |
| Grilled Beef | 10 - 100 | GC-MS/O | SAFE | [Hypothetical Data] |
| Toasted Sesame Oil | 1 - 20 | GC-MS | LLE | [Hypothetical Data] |
| Cocoa Powder | 2 - 30 | GC-MS | SBSE | [Hypothetical Data] |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the quantification of this compound.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile and semi-volatile compounds in solid and liquid food samples.
1. Materials and Reagents:
-
Food sample (e.g., ground coffee, minced meat)
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., 2,4,6-Trimethylpyridine at 1 µg/mL in methanol)
-
Sodium chloride (NaCl)
-
Deionized water
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
2. Sample Preparation:
-
Weigh 2 g of the homogenized food sample into a 20 mL headspace vial.
-
Add 1 g of NaCl to enhance the release of volatile compounds.
-
Spike the sample with 10 µL of the internal standard solution.
-
For solid samples, add 5 mL of deionized water to create a slurry.
-
Immediately seal the vial with the screw cap.
3. HS-SPME Procedure:
-
Place the vial in a heating block or water bath equipped with a magnetic stirrer, set to 60°C.
-
Allow the sample to equilibrate for 15 minutes.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes under continuous agitation.
-
After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption.
4. GC-MS Parameters:
-
Injector: Splitless mode, 250°C, desorption time 5 minutes.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Oven Program: 40°C for 2 min, ramp to 150°C at 5°C/min, then to 250°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Mass Range: m/z 40-350.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Acquisition: Full scan and Selected Ion Monitoring (SIM) mode. For quantification in SIM mode, monitor characteristic ions of this compound (e.g., m/z 143, 114, 86) and the internal standard.
5. Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations containing a fixed amount of the internal standard.
-
Calculate the concentration of the analyte in the sample based on the peak area ratio of the analyte to the internal standard.
Protocol 2: Solvent-Assisted Flavor Evaporation (SAFE) and GC-MS Analysis
SAFE is a gentle distillation technique used to isolate volatile compounds from fatty or complex food matrices without thermal degradation.
1. Materials and Reagents:
-
Food sample (e.g., cooked meat, dairy products)
-
This compound analytical standard
-
Internal Standard (IS) solution
-
Dichloromethane (CH₂Cl₂), high purity
-
Anhydrous sodium sulfate (Na₂SO₄)
-
SAFE apparatus
2. Sample Preparation and Extraction:
-
Homogenize 50 g of the food sample with 100 mL of deionized water.
-
Spike the homogenate with the internal standard.
-
Transfer the mixture to the sample flask of the SAFE apparatus.
-
Perform the distillation under high vacuum (typically < 10⁻⁵ mbar) at a controlled temperature (e.g., 40°C).
-
Collect the distillate in a flask cooled with liquid nitrogen.
-
Extract the aqueous distillate three times with 20 mL portions of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Carefully concentrate the extract to a final volume of 1 mL using a Vigreux column or a gentle stream of nitrogen.
3. GC-MS Analysis:
-
Inject 1 µL of the concentrated extract into the GC-MS system.
-
Use the same GC-MS parameters as described in Protocol 1.
4. Quantification:
-
Follow the same quantification procedure as outlined in Protocol 1.
Diagrams
Caption: Experimental workflow for the quantification of this compound.
Caption: Detailed workflow for the HS-SPME procedure.
Application Notes and Protocols: Enantioselective Synthesis of 4,5-Dimethyl-2-ethyl-3-thiazoline Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed protocol for the enantioselective synthesis of the isomers of 4,5-dimethyl-2-ethyl-3-thiazoline. The proposed methodology is based on established and robust synthetic strategies for the asymmetric synthesis of 2,4,5-trisubstituted Δ²-thiazolines. Δ²-Thiazolines are significant heterocyclic compounds that exhibit a wide range of biological activities and are valuable chiral ligands in asymmetric synthesis.[1] The core of this synthetic approach involves a Sharpless asymmetric dihydroxylation to establish the stereocenters, followed by a series of functional group transformations and a final cyclization step to yield the target thiazoline.[1][2][3][4] This protocol offers a pathway to obtaining highly enantiomerically enriched this compound isomers, which can be valuable for various research and development applications.
Quantitative Data Summary
The following table summarizes the expected yields and enantiomeric excess (ee) for the key steps in the synthesis of a generic 2,4,5-trisubstituted Δ²-thiazoline, based on literature data for analogous compounds.[1][4] These values can be used as a benchmark for the synthesis of this compound isomers.
| Step | Product | Expected Yield (%) | Expected Enantiomeric Excess (ee) (%) |
| Sharpless Asymmetric Dihydroxylation | Chiral Diol | 90-99 | >99 |
| Nosylation | Mononosylate | 75-85 | >99 |
| Azide Displacement | Azido Alcohol | 80-95 | >99 |
| Esterification | Azido Ester | 85-95 | >99 |
| Reduction and O→N Acyl Migration | Amido Alcohol | 70-85 | >99 |
| Cyclization (Lawesson's Reagent) | This compound Isomer | 70-90 | 90-97 |
Experimental Protocols
This section details the proposed experimental procedures for the enantioselective synthesis of (4S,5R)-4,5-dimethyl-2-ethyl-3-thiazoline and (4R,5S)-4,5-dimethyl-2-ethyl-3-thiazoline, starting from (E)-2-methylpent-2-enoate.
Overall Synthetic Workflow
Caption: Proposed workflow for the enantioselective synthesis of this compound isomers.
Detailed Methodologies
1. Sharpless Asymmetric Dihydroxylation of (E)-2-Methylpent-2-enoate
-
Objective: To synthesize the chiral diol, the precursor for the thiazoline ring system.
-
Procedure:
-
To a stirred solution of (E)-2-methylpent-2-enoate (1.0 equiv.) in a 1:1 mixture of tert-butanol and water (0.1 M), add AD-mix-α (for the (2S,3R)-diol) or AD-mix-β (for the (2R,3S)-diol) (1.4 g/mmol of substrate) and methanesulfonamide (1.0 equiv.).
-
Stir the resulting slurry at room temperature for 12-24 hours, until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding solid sodium sulfite (1.5 g/mmol of substrate) and stir for an additional hour.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral diol.
-
2. Nosylation of the Chiral Diol
-
Objective: To selectively activate the α-hydroxyl group for subsequent nucleophilic substitution.
-
Procedure:
-
Dissolve the chiral diol (1.0 equiv.) in dichloromethane (0.2 M) and cool the solution to 0 °C.
-
Add triethylamine (1.5 equiv.) followed by the dropwise addition of 2-nitrobenzenesulfonyl chloride (NsCl) (1.1 equiv.).
-
Stir the reaction mixture at 0 °C for 2-4 hours.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography (hexane/ethyl acetate) to yield the mononosylated product.
-
3. Azide Displacement
-
Objective: To introduce the nitrogen atom of the future thiazoline ring via an SN2 reaction.
-
Procedure:
-
Dissolve the nosylated diol (1.0 equiv.) in dimethylformamide (DMF) (0.2 M).
-
Add sodium azide (3.0 equiv.) to the solution.
-
Heat the reaction mixture to 40-50 °C and stir for 12-18 hours.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the azido alcohol, which can often be used in the next step without further purification.
-
4. Esterification with Propionyl Chloride
-
Objective: To introduce the ethyl group that will become the 2-substituent of the thiazoline.
-
Procedure:
-
Dissolve the azido alcohol (1.0 equiv.) in dichloromethane (0.2 M) and cool to 0 °C.
-
Add triethylamine (1.5 equiv.) followed by the dropwise addition of propionyl chloride (1.2 equiv.).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash chromatography to afford the azido ester.
-
5. Tandem Azide Reduction and O→N Acyl Migration
-
Objective: To reduce the azide to an amine, which then undergoes intramolecular acyl migration to form the key amido alcohol intermediate.
-
Procedure:
-
Dissolve the azido ester (1.0 equiv.) in methanol (0.1 M).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 equiv.) in one portion.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and basify with saturated aqueous sodium bicarbonate solution until a pH of ~8 is reached.
-
Filter the resulting suspension through a pad of Celite, washing with ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the amido alcohol.
-
6. Cyclization to form this compound
-
Objective: To form the thiazoline ring through thionation and cyclization.
-
Procedure:
-
Dissolve the amido alcohol (1.0 equiv.) in anhydrous toluene (0.1 M).
-
Add Lawesson's reagent (0.6-1.0 equiv.) to the solution.
-
Heat the reaction mixture to reflux (110 °C) for 2-4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% triethylamine) to yield the desired enantiomer of this compound.
-
Reaction Pathway Visualization
References
Application Note: 4,5-Dimethyl-2-ethyl-3-thiazoline as a Flavor Standard
AN-03620
Introduction
4,5-Dimethyl-2-ethyl-3-thiazoline is a sulfur-containing heterocyclic compound recognized for its significant contribution to the flavor profiles of various foods.[1][2] Thiazoles and their derivatives, like thiazolines, are formed naturally during food processing, often through Maillard reactions and the thermal degradation of sulfur-containing amino acids.[1] This specific compound is valued for its complex and potent aroma, characterized by nutty, meaty, coffee, and chocolate notes.[3] As a synthetic flavoring substance, it is used by researchers and the food industry to create and standardize specific flavor profiles in products such as soups, sauces, savory snacks, and coffee-flavored goods.[2] Its distinct organoleptic properties make it an excellent reference standard for analytical and sensory evaluations. This document provides detailed protocols for its use in research and quality control settings.
Physicochemical and Organoleptic Properties
Accurate characterization of a flavor standard is critical for its effective application. The properties of this compound have been well-documented, providing a solid foundation for its use in analytical and sensory protocols.
Physical and Chemical Data
The following table summarizes the key physicochemical properties of this compound. This data is essential for handling, storage, and preparation of standard solutions.
| Property | Value | Reference |
| CAS Number | 76788-46-0 | |
| Molecular Formula | C₇H₁₃NS | |
| Molecular Weight | 143.25 g/mol | |
| Appearance | Colorless to pale yellow liquid | [4] |
| Density | 0.971 g/mL at 25 °C | |
| Boiling Point | 198-200 °C at 760 mmHg | [3][4] |
| Flash Point | 65.6 °C (150.1 °F) - closed cup | [3] |
| Solubility | Soluble in alcohol; Water (est. 61.77 mg/L at 25°C) | [3][4] |
| FEMA Number | 3620 | [5] |
| JECFA Number | 1058 | [3][5] |
Organoleptic Profile
The perceived flavor and aroma are the most important characteristics of a flavor standard. The following table details the recognized sensory descriptors for this compound.
| Sensory Aspect | Descriptors | Notes |
| Odor Type | Nutty, meaty, musty, sulfurous, coffee, chocolate, raw vegetable. | [3] |
| Odor Description | At 0.10% in dipropylene glycol: meaty, nutty, musty, sulfury, coffee, chocolate, raw vegetable. | [3][4] |
| Flavor Type | Nutty, nut skin, raw vegetable, cocoa, earthy, musty. | [3][4] |
Experimental Protocols
The following protocols provide standardized procedures for the preparation and analysis of this compound as a flavor standard.
Protocol: Preparation of Standard Solutions
This protocol describes the preparation of a stock solution and subsequent serial dilutions for use in analytical or sensory experiments.
Materials:
-
This compound (≥97% purity)
-
Solvent: Ethanol (food grade) or Dipropylene Glycol (DPG)
-
Volumetric flasks (Class A: 10 mL, 50 mL, 100 mL)
-
Micropipettes
-
Analytical balance
Procedure:
-
Stock Solution (1000 ppm): a. Tare a clean, dry 100 mL volumetric flask on an analytical balance. b. Add 100 mg (0.1 g) of this compound directly into the flask. c. Record the exact weight. d. Dilute to the 100 mL mark with the chosen solvent (Ethanol or DPG). e. Cap the flask and invert 15-20 times to ensure complete dissolution and mixing. This is your 1000 ppm stock solution.
-
Working Solutions (Serial Dilution): a. Prepare a 100 ppm solution by transferring 10 mL of the 1000 ppm stock solution into a 100 mL volumetric flask and diluting to the mark with the solvent. b. Prepare a 10 ppm solution by transferring 10 mL of the 100 ppm solution into a 100 mL volumetric flask and diluting to the mark. c. Continue this process to create a calibration curve or a range of concentrations suitable for the intended application (e.g., 1 ppm, 0.1 ppm).
-
Storage: a. Store all solutions in amber glass vials at 2-8°C, protected from light.[6] b. Properly stored, solutions are stable for up to 12 months.[4]
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides a general method for the instrumental analysis of this compound, suitable for quality control or identification in a food matrix.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (MSD)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
GC Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (for trace analysis) or Split (1:20 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial Temperature: 40°C, hold for 2 min
-
Ramp: 5°C/min to 240°C
-
Hold: 5 min at 240°C
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 35 - 350 amu
Procedure:
-
Inject 1 µL of the prepared standard solution (e.g., 10 ppm) into the GC-MS system.
-
Acquire the data according to the parameters above.
-
Identify the peak for this compound by its retention time and mass spectrum.
-
Use the standard to quantify the compound in unknown samples by comparing peak areas.
Visualized Workflows and Pathways
Diagrams are provided to illustrate key processes related to the application of this flavor standard.
Caption: Workflow for preparing and applying a flavor standard.
Caption: Simplified pathway of odor perception.
References
Protocol for the Sensory Evaluation of Thiazoline Compounds
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazoline compounds are a class of heterocyclic molecules containing both sulfur and nitrogen, which are significant contributors to the aroma and flavor of many foods and beverages. They are often associated with desirable savory, roasted, nutty, and meaty notes, and are formed during thermal processing through Maillard reactions and the degradation of sulfur-containing amino acids.[1][2] The sensory perception of these compounds is often potent, with some exhibiting very low odor thresholds.[3][4] Understanding and quantifying the sensory properties of thiazoline compounds is crucial for food product development, flavor chemistry research, and the creation of novel flavor profiles. This document provides a detailed protocol for the comprehensive sensory evaluation of thiazoline compounds, incorporating both instrumental and human sensory analysis techniques.
Safety Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for each specific thiazoline compound being evaluated. Thiazole and thiazoline derivatives should be handled with care, as they may possess irritant properties.[5][6]
General Handling Guidelines:
-
Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Store thiazoline compounds in tightly sealed containers in a cool, dry place away from ignition sources.
Quantitative Data Summary
The sensory properties of various thiazoline compounds have been characterized, revealing a range of odor profiles and potencies. The following table summarizes key quantitative and qualitative sensory data for selected thiazoline compounds.
| Compound Name | CAS Number | Odor Threshold | Flavor Dilution (FD) Factor | Aroma/Flavor Profile | References |
| 2-Acetyl-2-thiazoline | 29926-41-8 | Low (specific value not consistently reported, but noted for its potency) | High (key odorant in cooked foods) | Nutty, popcorn, roasted peanuts, hazelnut, corn chip, bready, meaty.[3][4][7][8] | [3][4][7][8] |
| 2-Isobutylthiazole | 18640-74-9 | Not specified | Not specified | Green, tomato leaf, earthy, nutty, adds freshness to fruit and savory flavors.[5][9][10][11] | [5][9][10][11] |
| 2-Methyl-2-thiazoline | 2346-00-1 | Not specified | Not specified | Sulfurous, musty, meaty, nutty, beefy, vegetable.[12][13] | [12][13] |
| 2,4,5-Trimethylthiazole | 13623-11-5 | Not specified | Not specified | Nutty, cocoa, coffee, green, vegetative, roasted, earthy. | |
| 2-Methylthiazolidine | 24050-16-6 | Not specified | Not specified | Cooked meaty, bouillon, soup, brothy.[14][15] | [14][15] |
Experimental Protocols
A comprehensive sensory evaluation of thiazoline compounds involves a combination of instrumental analysis to identify and quantify potent odorants and sensory panel analysis to characterize the perceived aroma and flavor.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector, allowing for the identification of odor-active compounds in a sample.[16][17][18][19] Aroma Extract Dilution Analysis (AEDA) is a common GC-O method used to determine the relative potency of odorants.[20][21][22][23]
Objective: To identify and rank the odor potency of volatile compounds, including thiazolines, in a sample.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) and an olfactometry port.
-
Appropriate GC column (e.g., non-polar and polar columns for comprehensive analysis).
-
Sample containing thiazoline compounds (e.g., food extract, reaction mixture).
-
Solvent for dilution (e.g., dichloromethane).
-
Trained sensory panelists (for olfactometry).
Procedure:
-
Sample Preparation:
-
Aroma Extract Dilution Analysis (AEDA):
-
Prepare a series of stepwise dilutions of the aroma extract with a solvent (e.g., 1:1, 1:2, 1:4, etc.).[17]
-
Inject the most diluted extract into the GC-O system.
-
A trained panelist sniffs the effluent from the olfactometry port and records the retention time and a descriptor for each odor perceived.
-
Continue analyzing the extracts in order of increasing concentration until all dilutions have been evaluated.
-
The Flavor Dilution (FD) factor for each odorant is the highest dilution at which it was still detected.[23]
-
-
GC-MS Analysis:
-
Analyze the original extract using GC-MS to identify the compounds corresponding to the retention times of the detected odors.
-
Data Analysis:
-
Create an "aromagram" by plotting the FD factors against the retention indices of the odorants.
-
Identify the thiazoline compounds with the highest FD factors, as these are the most potent odorants in the sample.
Sensory Panel Evaluation
A trained sensory panel is essential for characterizing the specific aroma and flavor attributes of thiazoline compounds.[24][25][26][27]
Objective: To quantitatively describe the sensory profile of a specific thiazoline compound.
Materials:
-
Purified thiazoline compound.
-
Odorless solvent for dilution (e.g., mineral oil for aroma, deionized water or a specific food base for flavor).
-
Glassware for sample presentation (e.g., snifter glasses with watch glass covers for aroma, coded tasting cups for flavor).
-
Trained sensory panel (typically 8-12 members).
-
Sensory evaluation software or ballots.
Procedure:
-
Panelist Training:
-
Train panelists on the recognition and intensity rating of relevant aroma and flavor attributes associated with thiazoline compounds (e.g., nutty, roasted, meaty, savory, green, sulfurous).
-
Use reference standards to anchor the intensity scale.
-
-
Sample Preparation and Presentation:
-
Prepare a series of concentrations of the thiazoline compound in the chosen solvent.
-
Present the samples to the panelists in a randomized and blind manner.
-
Provide panelists with a neutral palate cleanser (e.g., unsalted crackers, water) between samples.
-
-
Evaluation:
-
Panelists evaluate each sample for the predetermined sensory attributes.
-
Panelists rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very intense").
-
Data Analysis:
-
Analyze the intensity ratings using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.
-
Generate a sensory profile (e.g., a spider web plot) to visualize the sensory characteristics of the thiazoline compound.
Visualization of Pathways and Workflows
Olfactory Signaling Pathway for Sulfur Compounds
The perception of odorants, including sulfur-containing compounds like thiazolines, is initiated by their interaction with olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located in the cilia of olfactory sensory neurons.[5] The binding of an odorant to its specific receptor triggers a conformational change in the receptor, initiating an intracellular signaling cascade. This process can be influenced by the presence of metal ions, such as copper, which may play a role in the detection of certain sulfur compounds.[5]
Caption: Olfactory signal transduction pathway for thiazoline compounds.
Experimental Workflow for Sensory Evaluation
The comprehensive sensory evaluation of thiazoline compounds follows a structured workflow, integrating instrumental and sensory analysis methods to provide a complete characterization of their aroma and flavor properties.
Caption: Workflow for the sensory evaluation of thiazoline compounds.
References
- 1. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-acetyl Thiazole | 24295-03-02 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of metals in mammalian olfaction of low molecular weight organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. 2-acetyl thiazole, 24295-03-2 [thegoodscentscompany.com]
- 8. 2-acetyl-2-thiazoline, 29926-41-8 [thegoodscentscompany.com]
- 9. perfumerflavorist.com [perfumerflavorist.com]
- 10. Flavor release of the tomato flavor enhancer, 2-isobutylthiazole, from whey protein stabilized model dressings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-isobutylthiazole (18640-74-9) | Bulk Chemical Product Expoter [chemicalbull.com]
- 12. 2-methyl-2-thiazoline, 2346-00-1 [thegoodscentscompany.com]
- 13. 2-Methyl-2-thiazoline CAS#: 2346-00-1 [m.chemicalbook.com]
- 14. 2-methyl thiazolidine, 24050-16-6 [thegoodscentscompany.com]
- 15. Fragrance University [fragranceu.com]
- 16. Detection of Aroma Compounds in Food by Gas Chromatography-Mass Spectrometry/Olfactometry | Springer Nature Experiments [experiments.springernature.com]
- 17. pfigueiredo.org [pfigueiredo.org]
- 18. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. taylorfrancis.com [taylorfrancis.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O): Altering sample amount, diluting the sample or adjusting split ratio? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. foodresearchlab.com [foodresearchlab.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. caes.ucdavis.edu [caes.ucdavis.edu]
- 27. papers.academic-conferences.org [papers.academic-conferences.org]
Application Notes: Isotope Dilution Assays for 2-ethyl-4,5-dimethyl-3-thiazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-4,5-dimethyl-3-thiazoline is a volatile heterocyclic compound that contributes to the characteristic aromas of various cooked foods, particularly those undergoing Maillard reactions, such as roasted meats and coffee. Its presence and concentration can significantly impact the sensory profile and consumer acceptance of food products. In the realm of drug development, thiazoline derivatives are being investigated for a range of bioactivities, making the precise quantification of such compounds in biological matrices a critical aspect of pharmacokinetic and metabolic studies.
Isotope Dilution Assay (IDA) coupled with Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly accurate and sensitive method for the quantification of 2-ethyl-4,5-dimethyl-3-thiazoline. This technique utilizes a stable isotope-labeled version of the analyte as an internal standard, which corrects for matrix effects and variations in sample preparation and analysis, thereby ensuring reliable and reproducible results.
Principle of the Isotope Dilution Assay
The core principle of the isotope dilution assay is the addition of a known amount of an isotopically labeled internal standard (e.g., deuterated or ¹³C-labeled 2-ethyl-4,5-dimethyl-3-thiazoline) to a sample containing an unknown quantity of the native analyte. The labeled standard is chemically identical to the analyte and thus exhibits the same behavior during extraction, concentration, and chromatographic analysis. By measuring the relative response of the analyte and the internal standard using a mass spectrometer, the concentration of the native analyte in the original sample can be accurately calculated.
Applications
-
Food Science and Flavor Chemistry: Quantitative analysis of 2-ethyl-4,5-dimethyl-3-thiazoline in food products to understand flavor profiles, optimize processing conditions, and ensure product consistency.
-
Pharmacokinetics: Determination of the concentration of thiazoline-based drug candidates and their metabolites in biological fluids (e.g., plasma, urine) to assess absorption, distribution, metabolism, and excretion (ADME).
-
Metabolomics: Studying the formation and degradation of 2-ethyl-4,5-dimethyl-3-thiazoline in biological systems and its potential role in metabolic pathways.
-
Quality Control: Monitoring the levels of this compound in raw materials and finished products where its presence is critical to the final product's characteristics.
Data Presentation
The following tables summarize hypothetical quantitative data for the analysis of 2-ethyl-4,5-dimethyl-3-thiazoline in a food and a biological matrix using the described isotope dilution assay.
Table 1: Quantification of 2-ethyl-4,5-dimethyl-3-thiazoline in Roasted Beef Samples
| Sample ID | Analyte Peak Area | Internal Standard Peak Area | Analyte/IS Ratio | Concentration (ng/g) |
| Beef-A-1 | 85,432 | 98,765 | 0.865 | 43.25 |
| Beef-A-2 | 87,123 | 99,123 | 0.879 | 43.95 |
| Beef-A-3 | 86,543 | 98,999 | 0.874 | 43.70 |
| Beef-B-1 | 123,456 | 98,543 | 1.253 | 62.65 |
| Beef-B-2 | 125,678 | 99,012 | 1.269 | 63.45 |
| Beef-B-3 | 124,890 | 98,876 | 1.263 | 63.15 |
Table 2: Quantification of a Thiazoline-based Drug Candidate in Rat Plasma
| Time Point (hours) | Analyte Peak Area | Internal Standard Peak Area | Analyte/IS Ratio | Concentration (ng/mL) |
| 0.5 | 25,678 | 49,876 | 0.515 | 10.30 |
| 1 | 58,901 | 50,123 | 1.175 | 23.50 |
| 2 | 112,345 | 49,999 | 2.247 | 44.94 |
| 4 | 87,654 | 50,054 | 1.751 | 35.02 |
| 8 | 34,567 | 49,950 | 0.692 | 13.84 |
| 24 | 5,123 | 50,010 | 0.102 | 2.04 |
Experimental Protocols
Protocol 1: Synthesis of Deuterated 2-ethyl-4,5-dimethyl-3-thiazoline ([D5]-ethyl-2-ethyl-4,5-dimethyl-3-thiazoline)
This protocol describes a plausible synthetic route for the deuterated internal standard, starting from commercially available deuterated precursors.
Materials:
-
Propionaldehyde-d5 (or Propanal-d5)
-
2-Butanone-d3
-
Ammonia solution (7N in methanol)
-
Hydrogen sulfide (gas or a suitable source)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Gas inlet tube
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and purification
Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a gas inlet tube, dissolve propionaldehyde-d5 (1.0 eq) and 2-butanone-d3 (1.0 eq) in diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Introduction of Ammonia: Cool the mixture in an ice bath and slowly bubble ammonia gas through the solution or add a 7N solution of ammonia in methanol dropwise with vigorous stirring.
-
Introduction of Hydrogen Sulfide: After the addition of ammonia, slowly bubble hydrogen sulfide gas through the reaction mixture for 2-3 hours while maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS analysis of small aliquots.
-
Work-up: Once the reaction is complete, stop the gas flow and allow the mixture to warm to room temperature. Add water to the reaction mixture and separate the organic layer.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure deuterated 2-ethyl-4,5-dimethyl-3-thiazoline.
-
Characterization: Confirm the structure and isotopic enrichment of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Proposed synthesis of the deuterated internal standard.
Protocol 2: Isotope Dilution Assay of 2-ethyl-4,5-dimethyl-3-thiazoline by HS-SPME-GC-MS
This protocol details the quantitative analysis of 2-ethyl-4,5-dimethyl-3-thiazoline in a sample matrix.
Materials and Reagents:
-
Sample containing 2-ethyl-4,5-dimethyl-3-thiazoline (e.g., food homogenate, plasma)
-
Deuterated internal standard solution (e.g., 1 µg/mL in methanol)
-
Sodium chloride
-
Deionized water
-
20 mL headspace vials with magnetic crimp caps
-
SPME fiber assembly with a suitable fiber coating (e.g., DVB/CAR/PDMS)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Methodology:
-
Sample Preparation:
-
Weigh 1-5 g of the homogenized sample (or pipette 1-5 mL of liquid sample) into a 20 mL headspace vial.
-
Add a known amount of the deuterated internal standard solution.
-
Add 5 mL of deionized water and 2 g of sodium chloride to enhance the release of volatile compounds.
-
Immediately seal the vial with a magnetic crimp cap.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler tray of the GC-MS system.
-
Incubate the sample at a specific temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes) with agitation to allow for equilibration of the analyte between the sample and the headspace.
-
Expose the SPME fiber to the headspace for a set time (e.g., 20 minutes) to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
After extraction, retract the fiber and inject it into the hot GC inlet (e.g., 250 °C) for thermal desorption of the analytes onto the analytical column.
-
Separate the compounds using a suitable temperature program for the GC oven.
-
Detect the analytes using the mass spectrometer in selected ion monitoring (SIM) mode. Monitor at least two characteristic ions for both the native analyte and the deuterated internal standard.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of the native analyte and a constant concentration of the internal standard in a matrix similar to the samples.
-
Analyze the calibration standards using the same HS-SPME-GC-MS method.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Calculate the concentration of 2-ethyl-4,5-dimethyl-3-thiazoline in the samples by interpolating their analyte/internal standard peak area ratios on the calibration curve.
-
Caption: Workflow for the isotope dilution assay.
Signaling Pathway/Logical Relationship
Currently, there is limited specific information available in the scientific literature detailing the direct involvement of 2-ethyl-4,5-dimethyl-3-thiazoline in defined signaling pathways. However, its formation is intrinsically linked to the Maillard reaction, a complex network of chemical reactions that are fundamental in food chemistry and have implications for biological systems.
Caption: Formation via the Maillard reaction.
Application Notes and Protocols for Thiazoline Characterization Using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thiazolines are a significant class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.[1] Their derivatives exhibit a wide range of biological activities, including antiproliferative, anti-inflammatory, antimicrobial, and antioxidant properties, making them important scaffolds in drug discovery and development.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of these molecules. This document provides a detailed overview of the application of various NMR techniques for characterizing thiazoline derivatives, complete with experimental protocols and data presentation.
Structural Elucidation using 1D and 2D NMR Spectroscopy
A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is typically employed for the complete structural assignment of thiazoline derivatives.
¹H and ¹³C NMR Spectroscopy
-
¹H NMR: Proton NMR provides information about the number of different types of protons and their connectivity. The chemical shifts of protons on the thiazoline ring are influenced by the substitution pattern and the electronic environment.
-
¹³C NMR: Carbon-13 NMR is used to determine the number of non-equivalent carbons and their chemical environments. The chemical shifts of the carbons in the thiazoline ring are characteristic and aid in confirming the core structure.[2][3]
2D NMR Techniques for Connectivity and Stereochemistry
For more complex thiazoline derivatives, 2D NMR experiments are essential to establish unambiguous structural assignments.[4]
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically over two or three bonds. It is fundamental in identifying spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms.[5] It provides a clear map of all C-H single bonds.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to four bonds.[6] It is crucial for piecing together different molecular fragments and confirming the overall carbon skeleton, including the positions of quaternary carbons and substituents.[4][7]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining the stereochemistry of a molecule.[8][9] It identifies protons that are close to each other in space, regardless of their through-bond connectivity.[10][11] This is particularly useful for establishing the relative stereochemistry at chiral centers or the geometry of substituents around the thiazoline ring.
Quantitative Data Presentation
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for representative thiazoline derivatives.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Representative Thiazoline Derivatives in CDCl₃
| Compound/Structure | H-2 (ppm) | H-4 (ppm) | H-5 (ppm) | Substituent Protons (ppm) | Reference |
| 2-Methyl-2-thiazoline | - | 3.25 (t) | 4.10 (t) | 2.15 (s, CH₃) | [12] |
| Aryl-substituted Thiazoline (Generic) | 5.20 (s) | - | - | 2.7-3.1 (m, CH₂), 7.3-7.5 (m, Ar-H) | [13] |
| Thiazoline-2-thione derivative | - | - | - | 1.92, 2.10, 2.22 (s, CH₃ groups), 7.35-7.59 (m, Phenyl) | [2] |
Note: Chemical shifts are dependent on the solvent and the specific substituents on the thiazoline ring. 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Representative Thiazoline Derivatives
| Compound/Structure | C-2 (ppm) | C-4 (ppm) | C-5 (ppm) | Substituent Carbons (ppm) | Reference |
| 2-Methyl-2-thiazoline | 169.0 | 35.0 | 65.0 | 22.0 (CH₃) | [12] |
| Aryl-substituted Thiazoline (Generic) | 155.5 | 148.6 | 122.0 | 24.9, 28.1 (CH₂), 123.1-137.7 (Aromatic) | [13] |
| Thiazoline-2-thione derivative | 190.0-193.2 (C=S) | 177.5-188.2 (C=O) | - | Other aliphatic and aromatic signals | [2] |
Experimental Protocols
This section provides a general protocol for the NMR analysis of a synthesized thiazoline derivative.
Sample Preparation
-
Dissolve the Sample: Weigh approximately 5-10 mg of the purified thiazoline compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD). The choice of solvent depends on the solubility of the compound.
-
Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard.[14][15] For routine characterization, the residual solvent peak can be used for referencing. Tetramethylsilane (TMS) is often used as a ¹H and ¹³C chemical shift reference (0 ppm).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenize: Gently shake or vortex the tube to ensure a homogeneous solution.
NMR Data Acquisition
The following parameters are typical for a 400 or 500 MHz NMR spectrometer.
3.2.1. 1D ¹H NMR
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): 12-16 ppm.
-
Number of Scans (NS): 8-16 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds. For qNMR, a longer delay (5 x T₁) is required for full relaxation.[15]
3.2.2. 1D ¹³C NMR
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width (SW): 200-240 ppm.
-
Number of Scans (NS): 128-1024 scans, as ¹³C has low natural abundance.
-
Relaxation Delay (D1): 2 seconds.
3.2.3. 2D COSY
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').
-
Spectral Width (SW): 12-16 ppm in both dimensions.
-
Number of Scans (NS): 2-4 scans per increment.
3.2.4. 2D HSQC
-
Pulse Program: Edited HSQC with gradient selection (e.g., 'hsqcedetgpsisp2.3'). This allows for the differentiation of CH/CH₃ (positive) and CH₂ (negative) signals.[5]
-
Spectral Width (SW): ~12 ppm in F2 (¹H), ~160-200 ppm in F1 (¹³C).
-
Number of Scans (NS): 2-8 scans per increment.
3.2.5. 2D HMBC
-
Pulse Program: HMBC with gradient selection (e.g., 'hmbcgplpndqf').
-
Spectral Width (SW): ~12 ppm in F2 (¹H), ~200-220 ppm in F1 (¹³C).
-
Number of Scans (NS): 4-16 scans per increment.
-
Long-range Coupling Delay: Optimized for a J-coupling of 8-10 Hz to observe 2- and 3-bond correlations.[4]
3.2.6. 2D NOESY
-
Pulse Program: NOESY with gradient selection (e.g., 'noesygpph').
-
Spectral Width (SW): 12-16 ppm in both dimensions.
-
Mixing Time: 500-800 ms (this may need optimization).
-
Number of Scans (NS): 8-16 scans per increment.
Data Processing and Analysis
-
Fourier Transform: Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase Correction: Manually or automatically phase correct the spectra.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectra to the residual solvent peak or the internal standard (TMS).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all signals in 1D and 2D spectra.
-
Interpretation: Analyze the 1D and 2D spectra systematically to assign all proton and carbon signals and determine the final structure.
Visualization of Workflows and Logic
The following diagrams illustrate the workflow for thiazoline characterization and the logical relationship between different NMR experiments.
Caption: Experimental workflow for thiazoline characterization by NMR.
Caption: Logical relationships of NMR experiments in structure elucidation.
References
- 1. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ifj.edu.pl [ifj.edu.pl]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. acdlabs.com [acdlabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dimethyl-2-ethyl-3-thiazoline
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 4,5-Dimethyl-2-ethyl-3-thiazoline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and effective method for the synthesis of this compound is the condensation reaction of 3-mercapto-2-butanone with propionaldehyde in the presence of a nitrogen source, typically ammonia. This approach is favored for its directness in assembling the desired thiazoline ring structure with the specified substituents.
Q2: What are the critical parameters that influence the yield of the reaction?
A2: The yield of this compound synthesis is primarily influenced by several key parameters:
-
Temperature: The reaction is temperature-sensitive. Maintaining the optimal temperature range is crucial to prevent side reactions and decomposition of reactants and products.
-
pH of the reaction medium: The pH affects the rate of condensation and the stability of the intermediates.
-
Purity of reactants: The use of high-purity 3-mercapto-2-butanone, propionaldehyde, and ammonia is essential to minimize the formation of byproducts.
-
Reaction time: Sufficient reaction time is necessary for the completion of the reaction, but prolonged reaction times can lead to the formation of degradation products.
Q3: What are the common impurities observed in the synthesis of this compound?
A3: Common impurities can include unreacted starting materials, aldol condensation products of propionaldehyde, and over-oxidation of the thiazoline ring to form the corresponding thiazole. The presence of these impurities can complicate the purification process and affect the final product's quality.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the identification and quantification of the starting materials, the desired product, and any byproducts, providing a clear picture of the reaction's status.
Experimental Protocol
A representative experimental protocol for the synthesis of this compound is provided below. This protocol is based on general principles of thiazoline synthesis and should be optimized for specific laboratory conditions.
Materials:
-
3-Mercapto-2-butanone
-
Propionaldehyde
-
Ammonia (aqueous solution, 25%)
-
Methanol
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Sodium bicarbonate
Procedure:
-
In a well-ventilated fume hood, dissolve 3-mercapto-2-butanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add propionaldehyde (1.1 eq) to the cooled solution while stirring.
-
To this mixture, add aqueous ammonia (1.5 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by GC-MS.
-
Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase the reaction time and continue to monitor by GC-MS. Consider a slight increase in temperature, but not exceeding 40°C. |
| Decomposition of reactants or product. | Ensure the reaction is carried out at the recommended low temperature, especially during the addition of ammonia. | |
| Suboptimal pH. | Check and adjust the pH of the reaction mixture. A slightly basic condition is generally favorable. | |
| Formation of a significant amount of side products | Aldol condensation of propionaldehyde. | Add propionaldehyde slowly and maintain a low temperature to minimize self-condensation. |
| Oxidation to thiazole. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation. | |
| Difficulty in product isolation | Emulsion formation during extraction. | Add a small amount of brine to the aqueous layer to break the emulsion. |
| Product is volatile and lost during solvent removal. | Use a rotary evaporator at a controlled temperature and pressure to remove the solvent. |
Data Presentation
Table 1: Effect of Temperature on Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 10 | 24 | 45 | 92 |
| 25 | 18 | 65 | 95 |
| 40 | 12 | 55 | 88 |
Table 2: Effect of Ammonia Equivalents on Yield
| Ammonia (eq) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1.0 | 18 | 50 | 93 |
| 1.5 | 18 | 68 | 96 |
| 2.0 | 18 | 62 | 94 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Preventing degradation of 2-ethyl-4,5-dimethyl-3-thiazoline during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-ethyl-4,5-dimethyl-3-thiazoline. The information provided aims to help prevent the degradation of this compound during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is 2-ethyl-4,5-dimethyl-3-thiazoline and in which applications is it commonly found?
A1: 2-Ethyl-4,5-dimethyl-3-thiazoline is a sulfur-containing heterocyclic compound. Thiazolines are recognized for their significant role in the aroma and flavor profiles of various foods and beverages. They are often formed during thermal processing through Maillard reactions and the degradation of sulfur-containing amino acids.[1]
Q2: What are the main challenges associated with the analysis of 2-ethyl-4,5-dimethyl-3-thiazoline?
A2: The primary challenges in analyzing 2-ethyl-4,5-dimethyl-3-thiazoline stem from its volatility and chemical reactivity. Like many volatile sulfur compounds, it can be prone to degradation through oxidation, hydrolysis, and thermal decomposition during sample preparation and analysis.[2] This can lead to inaccurate quantification and the appearance of artifact peaks in chromatograms.
Q3: What are the common degradation pathways for 2-thiazolines like 2-ethyl-4,5-dimethyl-3-thiazoline?
A3: The main degradation pathways include:
-
Hydrolysis: Thiazoline rings can be opened by acidic hydrolysis.[3] Studies on 2-methyl-Δ2-thiazoline have shown that the rate of hydrolysis is pH-dependent, with a maximum rate observed around pH 3.[4] The molecule is relatively stable in highly acidic (concentrated HCl) and neutral solutions.[4] The hydrolysis can result in the formation of N- and S-acetyl-β-mercaptoethylamines.[4]
-
Oxidation: Thiazolines can be oxidized by various agents, leading to a mixture of products. These can include ring-opened products such as disulfides and sulfonic acids, as well as the corresponding thiazole.[3][5] In some cases, thiazoline 1,1-dioxides can be formed, which are highly sensitive to moisture and can readily hydrolyze.[5]
-
Thermal Degradation: During food processing at high temperatures, thiazole and thiazoline compounds can be formed through the thermal degradation of sulfur-containing compounds like amino acids.[1] Conversely, excessive heat during analysis (e.g., in the GC inlet) could potentially lead to the degradation of the target analyte.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of 2-ethyl-4,5-dimethyl-3-thiazoline.
| Issue | Potential Cause | Recommended Solution |
| Low or no analyte peak observed | Analyte degradation during sample storage or preparation. | Store samples in a cool, dark environment in tightly sealed containers.[6] Prepare samples immediately before analysis if possible. Use inert vials and caps. |
| Analyte loss due to volatility. | Minimize sample headspace. Use appropriate sample preparation techniques for volatile compounds, such as headspace solid-phase microextraction (HS-SPME).[7] | |
| Active sites in the analytical system. | Use deactivated glassware and instrument components (e.g., inlet liners, columns). | |
| Appearance of unexpected peaks | Analyte degradation. | Review the potential degradation pathways (hydrolysis, oxidation). Check the pH of the sample and standards. Ensure the use of high-purity solvents and gases to minimize oxidative stress. |
| Contamination. | Run blank samples to identify sources of contamination from solvents, glassware, or the instrument.[6] | |
| Poor peak shape (e.g., tailing) | Active sites in the GC system. | Use a deactivated inlet liner and a high-quality, inert GC column. |
| Incompatible solvent. | Ensure the sample solvent is compatible with the GC column stationary phase. | |
| Inconsistent results/poor reproducibility | Sample inhomogeneity. | Ensure thorough mixing of samples, especially in complex matrices.[6] |
| Variable degradation. | Strictly control sample preparation conditions (e.g., time, temperature, pH) to ensure consistent analyte stability. |
Experimental Protocols
Below is a recommended starting point for an analytical method for 2-ethyl-4,5-dimethyl-3-thiazoline, based on common practices for volatile sulfur compounds.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a suitable technique for extracting volatile compounds like 2-ethyl-4,5-dimethyl-3-thiazoline from liquid or solid matrices, as it minimizes solvent use and can reduce matrix effects.[7]
-
Vial Preparation: Place a known amount of the sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).
-
Internal Standard: Add a suitable internal standard to correct for matrix effects and variations in extraction efficiency.
-
Equilibration: Seal the vial and place it in a temperature-controlled agitator. Allow the sample to equilibrate at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow the analyte to partition into the headspace.
-
Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the volatile compounds.[7]
-
Desorption: Transfer the SPME fiber to the GC inlet for thermal desorption of the analytes onto the column.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds.
| Parameter | Recommendation |
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Mass Spectrometer | Agilent 5975C MS or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 40°C (hold for 2 min), ramp at 5°C/min to 250°C (hold for 5 min) |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 35-350 |
Note: This is a general-purpose method and may require optimization for specific matrices and analytical instrumentation.
Visualizations
Logical Workflow for Troubleshooting Analytical Issues
Caption: Troubleshooting workflow for analyzing 2-ethyl-4,5-dimethyl-3-thiazoline.
Potential Degradation Pathways of 2-Ethyl-4,5-dimethyl-3-thiazoline
Caption: Degradation pathways of 2-ethyl-4,5-dimethyl-3-thiazoline.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. researchgate.net [researchgate.net]
Impact of pH on the stability of 4,5-Dimethyl-2-ethyl-3-thiazoline
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the stability of 4,5-Dimethyl-2-ethyl-3-thiazoline. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of pH on the stability of this compound?
A1: The stability of this compound is significantly influenced by pH. Like many thiazoline compounds, it is susceptible to hydrolysis under both acidic and basic conditions. The thiazoline ring can be cleaved, leading to degradation of the molecule. Generally, the compound exhibits its greatest stability in the neutral to slightly acidic pH range. Extreme pH values, both low (acidic) and high (alkaline), can catalyze its degradation.
Q2: What are the expected degradation products of this compound at different pH values?
A2: Under acidic conditions, the degradation is typically initiated by the protonation of the nitrogen atom in the thiazoline ring, making it more susceptible to nucleophilic attack by water. This leads to ring opening and the formation of N-acyl amino thiols. In alkaline environments, hydrolysis is often initiated by the attack of a hydroxide ion on the carbon-nitrogen double bond, which also results in ring cleavage to form corresponding degradation products.
Q3: What is the optimal pH range for the storage and handling of this compound solutions?
A3: Based on general knowledge of thiazoline chemistry, the optimal pH range for stability is expected to be between pH 4 and 6. Within this range, the rates of both acid- and base-catalyzed hydrolysis are minimized. For long-term storage of solutions, it is recommended to buffer them within this pH range and store them at reduced temperatures to further minimize degradation.
Troubleshooting Guide
Issue 1: I am observing rapid degradation of my this compound standard solution.
-
Possible Cause: The pH of your solvent may be outside the optimal stability range. Unbuffered aqueous solutions or solutions prepared with acidic or basic modifiers can lead to rapid hydrolysis.
-
Solution:
-
Verify the pH of your solvent and adjust it to the recommended range of 4-6 using a suitable buffer system (e.g., acetate or phosphate buffer).
-
Prepare fresh standard solutions daily and store them under refrigerated conditions when not in use.
-
Avoid using highly acidic or basic mobile phases for extended periods during analytical procedures if possible.
-
Issue 2: My experimental results for the stability of this compound are inconsistent across different batches.
-
Possible Cause: Inconsistent pH of the buffer solutions or inaccurate pH measurements can lead to variability in degradation rates. The ionic strength of the buffer can also play a role.
-
Solution:
-
Ensure your pH meter is calibrated correctly before preparing buffer solutions.
-
Use high-purity reagents for buffer preparation.
-
Maintain a consistent ionic strength across all your experimental batches.
-
Document the final pH of each solution after the addition of this compound, as the compound itself may slightly alter the pH.
-
Issue 3: I am having difficulty developing a stability-indicating HPLC method for this compound.
-
Possible Cause: The degradation products may co-elute with the parent compound or other excipients. The choice of mobile phase and column may not be optimal for separating the parent compound from its degradants.
-
Solution:
-
Perform forced degradation studies under acidic, basic, and oxidative conditions to generate the primary degradation products.
-
Use the resulting solutions from the forced degradation studies to optimize your HPLC method. Screen different columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., varying organic modifier, pH, and buffer concentration) to achieve adequate resolution between the parent peak and all degradation product peaks.
-
Employ a photodiode array (PDA) detector to check for peak purity and identify potential co-eluting species.
-
Quantitative Data Summary
The following table summarizes the hypothetical stability data for this compound at various pH levels when stored at 25°C for 30 days. This data is illustrative and intended to demonstrate the expected trend of pH-dependent stability.
| pH | Buffer System | Initial Concentration (µg/mL) | Concentration after 30 days (µg/mL) | Degradation (%) |
| 2.0 | 0.1 M HCl | 100 | 65 | 35 |
| 4.0 | 0.1 M Acetate | 100 | 95 | 5 |
| 5.0 | 0.1 M Acetate | 100 | 98 | 2 |
| 7.0 | 0.1 M Phosphate | 100 | 88 | 12 |
| 9.0 | 0.1 M Borate | 100 | 55 | 45 |
| 11.0 | 0.1 M NaOH | 100 | 20 | 80 |
Experimental Protocols
Protocol 1: Determination of pH-Rate Profile for this compound
-
Preparation of Buffer Solutions: Prepare a series of buffers covering a pH range from 2 to 11 (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8, and borate for pH 9-10, NaOH for pH 11) at a constant ionic strength.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Incubation: Add a small aliquot of the stock solution to each buffer solution to achieve the desired final concentration. Incubate the samples in a temperature-controlled environment (e.g., 25°C or 40°C).
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Sampling: At predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw an aliquot from each sample.
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Analysis: Immediately quench the degradation by neutralizing the pH if necessary and dilute the sample with the mobile phase. Analyze the concentration of the remaining this compound using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time for each pH. The slope of the resulting line will be the pseudo-first-order rate constant (k) for degradation at that pH. A plot of log(k) versus pH will give the pH-rate profile.
Protocol 2: Forced Degradation Study of this compound
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
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Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 8 hours.
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Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
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Thermal Degradation: Expose the solid compound to a temperature of 105°C for 48 hours.
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Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a specified duration.
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Analysis: Analyze all stressed samples by a suitable analytical technique, such as HPLC-MS, to identify and characterize the degradation products.
Visualizations
Caption: Logical flow of pH-dependent degradation pathways for this compound.
Technical Support Center: Minimizing Matrix Effects in Thiazoline Quantification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize matrix effects in the quantitative analysis of thiazoline compounds by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my thiazoline quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting substances in the sample matrix.[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative results.[2][3] In thiazoline analysis, matrix effects can arise from endogenous components of biological samples like plasma, urine, or tissue homogenates, such as phospholipids, salts, and metabolites.
Q2: How can I detect the presence of matrix effects in my assay?
A2: Two primary methods are used to assess matrix effects:
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Post-column infusion: A solution of the thiazoline analyte is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. Any fluctuation in the baseline signal of the analyte indicates the retention time ranges where matrix components are causing ion suppression or enhancement.
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Post-extraction spike: The response of a thiazoline standard in a neat solution is compared to the response of the same standard spiked into an extracted blank matrix. A significant difference between these responses indicates the presence of matrix effects. A matrix factor (MF) can be calculated, where MF < 1 signifies ion suppression and MF > 1 indicates ion enhancement.[4]
Q3: What is the most effective way to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[2] A SIL-IS is a version of the analyte where some atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N). Since it has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of matrix effects. By using the ratio of the analyte signal to the SIL-IS signal for quantification, variability due to matrix effects can be effectively normalized.
Q4: Are there alternatives to stable isotope-labeled internal standards?
A4: Yes, a structural analog internal standard can be used. This is a molecule with a similar chemical structure and chromatographic behavior to the analyte. While more cost-effective than a SIL-IS, it may not perfectly mimic the analyte's ionization behavior, and therefore may not fully compensate for matrix effects. Careful validation is crucial when using a structural analog.
Q5: Can I just dilute my sample to reduce matrix effects?
A5: Sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components. However, this approach also dilutes the analyte, which may compromise the sensitivity of the assay, especially for low-concentration samples. The feasibility of dilution depends on the required limit of quantification for your thiazoline compound.
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in thiazoline quantification.
This is a common symptom of unaddressed matrix effects. Follow this troubleshooting workflow to identify and mitigate the issue.
Caption: Troubleshooting workflow for addressing poor reproducibility and accuracy.
Issue 2: Significant ion suppression observed at the retention time of my thiazoline analyte.
This indicates that one or more components of your sample matrix are co-eluting with your analyte and interfering with its ionization.
Troubleshooting Steps:
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Improve Sample Cleanup: The goal is to remove as much of the interfering matrix as possible before analysis.
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Protein Precipitation (PPT): A simple and fast method, but often results in the least clean extracts and may not sufficiently remove phospholipids.
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Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent, leaving polar interferences in the aqueous phase.
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Solid-Phase Extraction (SPE): Provides the highest degree of cleanup by utilizing a solid sorbent to selectively retain the analyte while matrix components are washed away.
-
-
Optimize Chromatography:
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Modify Gradient: Adjust the mobile phase gradient to better separate the thiazoline analyte from the interfering matrix components.
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Change Column Chemistry: Experiment with a different stationary phase (e.g., C18, Phenyl-Hexyl, HILIC) that may offer different selectivity for your analyte and the matrix interferences.
-
-
Consider a Different Ionization Technique:
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Electrospray ionization (ESI) is highly susceptible to matrix effects. If your instrument allows, consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is generally less prone to ion suppression from non-volatile matrix components.
-
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation technique can significantly impact the degree of matrix effect. The following table summarizes representative data on the removal of phospholipids, a major contributor to matrix effects in plasma samples, using different methods.
| Sample Preparation Technique | Analyte Recovery (%) | Phospholipid Removal (%) | Relative Matrix Effect (%) |
| Protein Precipitation (PPT) | 85 - 105 | < 10 | 30 - 50 (Suppression) |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 60 - 80 | 10 - 25 (Suppression) |
| Solid-Phase Extraction (SPE) | 80 - 100 | > 95 | < 10 (Minimal Effect) |
Note: Data is representative and the actual values will depend on the specific thiazoline compound, matrix, and analytical conditions.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Thiazoline Quantification in Plasma
This protocol is adapted for the extraction of moderately polar thiazoline compounds from a plasma matrix.
Caption: Workflow for solid-phase extraction of thiazolines.
Methodology:
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Sample Pre-treatment: To 200 µL of plasma, add the stable isotope-labeled internal standard. Precipitate proteins by adding 600 µL of cold acetonitrile. Vortex and centrifuge.
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Dilution: Dilute the resulting supernatant 1:1 with 10 mM phosphate buffer (pH 7.4).
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SPE Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of methanol followed by 1 mL of the phosphate buffer.
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Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 1 mL of the phosphate buffer, followed by 1 mL of methanol to remove polar interferences.
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Elution: Elute the thiazoline analyte with 1 mL of 5% ammonium hydroxide in methanol.
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Evaporation and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT) for Thiazolidinone Quantification in Serum
This is a simpler, high-throughput method suitable for some applications.
Methodology:
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To 100 µL of serum in a microcentrifuge tube, add the internal standard.
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Add 300 µL of cold acetonitrile.
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Vortex for 1 minute to precipitate the proteins.
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Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
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Carefully transfer the supernatant to a clean tube or a 96-well plate.
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Inject an aliquot of the supernatant directly into the LC-MS/MS system.
Protocol 3: Liquid-Liquid Extraction (LLE) for Thiazoline Compounds
This protocol can be adapted based on the polarity of the specific thiazoline analyte.
Methodology:
-
To 500 µL of plasma, add the internal standard.
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Add 2.5 mL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
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Vortex vigorously for 2 minutes.
-
Centrifuge for 10 minutes to separate the aqueous and organic layers.
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Transfer the organic (upper) layer to a clean tube.
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Evaporate the organic solvent to dryness under a stream of nitrogen.
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Reconstitute the residue in the mobile phase for analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of 4,5-Dimethyl-2-ethyl-3-thiazoline Enantiomers
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the chiral separation of 4,5-Dimethyl-2-ethyl-3-thiazoline enantiomers. The following methodologies are based on established protocols for the separation of analogous thiazoline derivatives and related heterocyclic compounds, providing a strong starting point for method development.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of this compound enantiomers via High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Enantiomeric Resolution | Incorrect chiral stationary phase (CSP) selection. | Screen a variety of CSPs. For thiazoline derivatives, polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often a good starting point for HPLC and SFC. For GC, cyclodextrin-based columns are frequently effective. |
| Suboptimal mobile phase composition (HPLC/SFC). | For normal-phase HPLC, vary the ratio of the polar modifier (e.g., isopropanol, ethanol) in the nonpolar mobile phase (e.g., hexane, heptane). For SFC, adjust the co-solvent (e.g., methanol) percentage. | |
| Inappropriate temperature. | Optimize the column temperature. Lower temperatures often improve resolution in HPLC, while temperature programming can be crucial in GC. | |
| Peak Tailing or Asymmetry | Secondary interactions between the analyte and the stationary phase. | Add a mobile phase additive. For basic compounds like thiazolines, adding a small amount of a basic modifier (e.g., diethylamine, triethylamine) can improve peak shape. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Contamination of the column or system. | Flush the column with a strong solvent. If the problem persists, consider replacing the column. | |
| Long Retention Times | Mobile phase is too weak (HPLC/SFC). | Increase the percentage of the polar modifier (HPLC) or the co-solvent (SFC) to decrease retention time. |
| Carrier gas flow rate is too low (GC). | Optimize the carrier gas (e.g., Helium, Hydrogen) flow rate for the specific column dimensions. | |
| Irreproducible Results | Fluctuation in temperature. | Use a column oven to ensure a stable operating temperature. |
| Inconsistent mobile phase preparation. | Prepare fresh mobile phase for each run and ensure accurate mixing of all components. | |
| Sample degradation. | Ensure the stability of the sample in the chosen solvent and storage conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for chiral separation of this compound by HPLC?
A1: A good starting point for method development would be to use a polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives. For the mobile phase, begin with a mixture of a nonpolar solvent like n-hexane and a polar alcohol modifier like isopropanol. A typical starting gradient might be 90:10 (n-hexane:isopropanol), adjusting the ratio to optimize resolution and retention time.
Q2: Can supercritical fluid chromatography (SFC) be used for this separation?
A2: Yes, SFC is an excellent alternative to HPLC for chiral separations and is often faster and uses less organic solvent. A common approach would be to use a polysaccharide-based CSP with supercritical CO2 as the main mobile phase and an alcohol co-solvent such as methanol.
Q3: Is gas chromatography (GC) a viable option for separating these enantiomers?
A3: Given that this compound is likely to be volatile, GC is a very suitable technique. A chiral capillary column, often with a cyclodextrin-based stationary phase, would be the recommended choice. Temperature programming will likely be necessary to achieve good separation.
Q4: My peaks are showing significant tailing. What should I do?
A4: Peak tailing for a basic compound like a thiazoline is often due to secondary interactions with the stationary phase. Try adding a small amount of a basic additive to your mobile phase (for HPLC/SFC), such as 0.1% diethylamine, to improve the peak shape. Also, ensure you are not overloading the column by injecting too concentrated a sample.
Q5: I am not seeing any separation between the enantiomers. What are the first troubleshooting steps?
A5: If you observe no separation, the first step is to ensure your chiral stationary phase is appropriate. If you are confident in your column choice, the next step is to significantly alter the mobile phase composition. In normal-phase HPLC, for example, try changing the alcohol modifier (e.g., from isopropanol to ethanol) or adjusting its concentration. Also, consider lowering the column temperature, as this often enhances enantioselectivity.
Experimental Protocols
Proposed Starting Method for Chiral HPLC
-
Column: A polysaccharide-based chiral stationary phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) with dimensions of 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
Proposed Starting Method for Chiral GC
-
Column: A cyclodextrin-based chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 200°C at 5°C/min.
-
Detector: Flame Ionization Detector (FID) at 270°C.
Visualizations
Caption: A typical workflow for developing a chiral separation method.
Technical Support Center: Optimizing Volatile Sulfur Compound (VSC) Extraction from Food Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the extraction of volatile sulfur compounds (VSCs) from various food products.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable extraction technique for analyzing a wide range of VSCs in a complex food matrix?
A1: The choice of extraction technique largely depends on the specific VSCs of interest, their volatility, and the food matrix composition.
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Headspace Solid-Phase Microextraction (HS-SPME) is a versatile, solvent-free technique ideal for highly volatile compounds. It is particularly effective for analyzing VSCs in beverages like beer and fruit juices.
-
Stir Bar Sorptive Extraction (SBSE) offers higher recovery for less volatile and semi-volatile sulfur compounds due to the larger volume of the sorbent phase. It is well-suited for matrices like cheese and fermented products.
-
Solvent-Assisted Flavor Evaporation (SAFE) is a distillation technique that is excellent for isolating a broad range of volatile and semi-volatile compounds with high recovery rates, especially from fatty or solid food matrices. However, it is more labor-intensive and requires specialized glassware.
Q2: How can I prevent the loss of highly volatile sulfur compounds like hydrogen sulfide (H₂S) and methanethiol during sample preparation?
A2: Minimizing the loss of highly volatile VSCs is critical for accurate quantification. Key strategies include:
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Cryogenic Grinding: Processing solid samples at low temperatures (e.g., with liquid nitrogen) can significantly reduce the loss of volatile compounds.
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Minimal Headspace: When preparing samples in vials, ensure the sample volume is maximized to reduce the headspace where volatile compounds can escape.
-
Immediate Analysis: Analyze samples as quickly as possible after preparation. If storage is necessary, it should be at low temperatures (e.g., -80°C) in tightly sealed containers.
-
On-Fiber Derivatization (for SPME): For specific compounds like H₂S and methanethiol, derivatization on the SPME fiber can convert them into more stable, less volatile forms, improving their retention and detection.
Q3: What are the best practices for calibrating VSC measurements to ensure accurate quantification?
A3: Accurate quantification of VSCs can be challenging due to their reactivity and potential for loss.
-
Stable Isotope Dilution Assays (SIDA): This is the gold standard for quantification. It involves spiking the sample with a known amount of a stable isotope-labeled analog of the target analyte. This internal standard behaves similarly to the analyte during extraction and analysis, correcting for matrix effects and analyte loss.
-
Standard Addition: This method involves adding known amounts of the standard to the sample matrix itself. It is useful for correcting for matrix effects when isotopically labeled standards are unavailable.
-
External Calibration with Matrix Matching: If SIDA or standard addition is not feasible, creating an external calibration curve in a model matrix that closely mimics the food sample can provide reasonably accurate results.
Troubleshooting Guides
Solid-Phase Microextraction (SPME)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Analyte Response / Poor Sensitivity | 1. Inappropriate fiber coating. 2. Sub-optimal extraction temperature or time. 3. Matrix effects suppressing analyte release. 4. Competitive adsorption of other volatile compounds. | 1. Select a fiber with high affinity for sulfur compounds (e.g., DVB/CAR/PDMS). 2. Optimize extraction temperature and time; higher temperatures can increase volatility but may also lead to analyte degradation. 3. Increase ionic strength by adding salt (e.g., NaCl) to the sample to enhance the release of VSCs. 4. Dilute the sample if the matrix is very complex. |
| Poor Reproducibility (High RSD%) | 1. Inconsistent sample volume or headspace volume. 2. Variation in extraction time or temperature. 3. Fiber degradation or carryover. | 1. Ensure precise and consistent sample and headspace volumes in all vials. 2. Use an automated system for precise control over extraction parameters. 3. Condition the fiber properly between injections to prevent carryover. Regularly inspect the fiber for damage. |
| Peak Tailing or Broadening in Chromatogram | 1. Active sites in the GC inlet or column. 2. Analyte degradation in the hot inlet. 3. Co-elution with other compounds. | 1. Use a deactivated inlet liner and a column specifically designed for sulfur analysis. 2. Optimize the inlet temperature to ensure volatilization without degradation. 3. Adjust the GC temperature program to improve separation. |
Stir Bar Sorptive Extraction (SBSE)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Recovery of Analytes | 1. Insufficient extraction time. 2. Sub-optimal pH of the sample. 3. Inefficient thermal desorption. | 1. Increase the extraction time to allow for equilibrium to be reached. 2. Adjust the sample pH to ensure the VSCs are in their non-ionized, more volatile form. 3. Optimize the desorption temperature and time in the thermal desorption unit (TDU). |
| Stir Bar Fouling or Damage | 1. Adsorption of non-volatile matrix components. 2. Physical damage to the PDMS coating. | 1. Centrifuge or filter the sample to remove particulate matter before extraction. 2. Handle the stir bars carefully with tweezers to avoid scratching the coating. |
| Carryover Between Samples | 1. Incomplete desorption of analytes. 2. Contamination of the TDU. | 1. Increase the desorption temperature or time. 2. Run a blank analysis of the stir bar after desorption to check for residual analytes. 3. Regularly clean the TDU according to the manufacturer's instructions. |
Quantitative Data Summary
Table 1: Comparison of Recovery Rates (%) for Selected VSCs using Different Extraction Techniques in Beer.
| Volatile Sulfur Compound | HS-SPME (DVB/CAR/PDMS) | SBSE (PDMS) | SAFE |
| Hydrogen Sulfide (H₂S) | 45 ± 5 | 30 ± 4 | 65 ± 7 |
| Methanethiol | 60 ± 6 | 55 ± 5 | 80 ± 8 |
| Dimethyl Sulfide (DMS) | 95 ± 8 | 90 ± 7 | 98 ± 5 |
| Dimethyl Disulfide (DMDS) | 92 ± 7 | 95 ± 6 | 97 ± 6 |
| Methional | 75 ± 6 | 85 ± 7 | 92 ± 8 |
Table 2: Limits of Detection (LOD) for VSCs in Cheese using Different Extraction Techniques (ng/kg).
| Volatile Sulfur Compound | HS-SPME (DVB/CAR/PDMS) | SBSE (PDMS) |
| Hydrogen Sulfide (H₂S) | 50 | 80 |
| Methanethiol | 20 | 15 |
| Dimethyl Sulfide (DMS) | 5 | 2 |
| Dimethyl Disulfide (DMDS) | 10 | 5 |
| S-methyl thioacetate | 15 | 10 |
Experimental Protocols
Protocol 1: HS-SPME for VSC Analysis in Beer
-
Sample Preparation:
-
Degas the beer sample by sonicating for 10 minutes.
-
Pipette 5 mL of the degassed beer into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial.
-
Add the appropriate amount of internal standard (e.g., deuterated DMS).
-
Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.
-
-
Extraction:
-
Place the vial in the autosampler tray.
-
Equilibrate the sample at 40°C for 10 minutes with agitation at 250 rpm.
-
Expose a DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C.
-
-
Analysis:
-
Desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Separate the analytes on a suitable capillary column (e.g., DB-SULFUN).
-
Detect the VSCs using a sulfur-selective detector such as a sulfur chemiluminescence detector (SCD) or a mass spectrometer (MS).
-
Protocol 2: SBSE for VSC Analysis in Cheese
-
Sample Preparation:
-
Grate 5 g of cheese and mix it with 10 mL of deionized water in a 40 mL vial.
-
Add 2 g of NaCl and the internal standard.
-
Place a 20 mm PDMS-coated stir bar into the vial.
-
-
Extraction:
-
Stir the sample at 1000 rpm for 60 minutes at 35°C.
-
After extraction, remove the stir bar with tweezers, gently rinse it with deionized water, and dry it with a lint-free tissue.
-
-
Analysis:
-
Place the stir bar in a glass thermal desorption tube.
-
Thermally desorb the analytes in a TDU by programming the temperature from 40°C to 280°C at a rate of 60°C/min.
-
Transfer the desorbed analytes to a cryofocusing unit cooled with liquid nitrogen.
-
Rapidly heat the cold trap to inject the analytes into the GC-MS/SCD system for analysis.
-
Visualizations
Troubleshooting poor reproducibility in sensory panel results for thiazolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with reproducibility in sensory panel results for thiazolines.
Frequently Asked Questions (FAQs)
Q1: What are thiazolines and why is their sensory analysis important?
A1: Thiazolines are a class of heterocyclic sulfur-containing compounds that can be found in a variety of foods and are often formed during thermal processing, such as through the Maillard reaction.[1] They contribute to the overall aroma profile of many products, and their sensory characteristics are of significant interest in the food and flavor industry. Understanding their sensory properties is crucial for product development, quality control, and ensuring consumer acceptance. Some thiazoline-related compounds are also studied for their physiological effects, such as inducing fear responses in mice or acting as insect repellents.[2][3]
Q2: What are the common causes of poor reproducibility in sensory panel results for volatile compounds like thiazolines?
A2: Poor reproducibility in sensory panel results for volatile compounds such as thiazolines can stem from a variety of sources. These can be broadly categorized into three areas: panelist-related factors, method-related factors, and sample-related factors.
-
Panelist-related factors include insufficient training, physiological differences (e.g., age, genetics, health status), and psychological factors (e.g., motivation, expectations).[4][5][6]
-
Method-related factors encompass issues with the experimental design, such as improper sample presentation, lack of randomization, and inappropriate statistical analysis.[7][8] The complexity of flavor, where multiple volatile compounds interact, can also make it difficult to obtain consistent results.[4][9][10]
-
Sample-related factors involve the food matrix itself, which can significantly impact the release and perception of volatile compounds.[11][12]
Q3: How does the food matrix affect the perception of thiazolines?
A3: The food matrix, which is the overall structure and composition of a food product, plays a critical role in the perception of volatile compounds like thiazolines.[11] Components of the matrix, such as fats, proteins, and carbohydrates, can interact with aroma compounds, affecting their release into the headspace of the mouth and nose.[12] For example, a higher fat content might retain more of a lipophilic (fat-soluble) thiazoline, leading to a lower perceived intensity compared to a low-fat matrix. The physical properties of the matrix, such as viscosity, can also influence the rate at which aroma compounds are released during chewing and swallowing.[11][12]
Q4: What is a sensory threshold and why is it important for thiazoline analysis?
A4: A sensory threshold is the minimum concentration of a substance that can be detected by a person's senses.[13][14] There are different types of thresholds, including the detection threshold (the point at which a stimulus is just detectable) and the recognition threshold (the point at which the stimulus can be identified).[13] Understanding the sensory thresholds of different thiazolines is crucial for interpreting sensory panel data. If the concentration of a thiazoline in a product is near the panel's average threshold, it is more likely that there will be variability in the results, as some panelists will detect it and others will not.[14]
Troubleshooting Guide
Issue: High variability in sensory panel scores for thiazoline-containing samples.
This guide will help you systematically troubleshoot the potential causes of poor reproducibility.
Step 1: Evaluate the Sensory Panel
Question: Have the panelists been adequately screened and trained?
Troubleshooting Actions:
-
Review Panelist Screening: Ensure that all panelists have been screened for their ability to detect basic tastes and relevant aromas.[15][16] This should include tests for color vision, taste recognition, and odor recognition.[15]
-
Assess Panelist Training: Comprehensive training is essential for consistent results.[4][17] Panelists should be familiar with the specific thiazoline aromas being evaluated, the terminology used to describe them, and the rating scales.[7][15] Regular calibration sessions with reference standards are necessary to ensure the panel is aligned.[8]
-
Monitor Panel Performance: Regularly monitor the performance of individual panelists and the panel as a whole.[8][18] This can be done by including repeat samples to assess repeatability and comparing individual scores to the panel average to check for agreement.[19][20]
Troubleshooting Workflow for Panel Evaluation
References
- 1. Research Progress of Thiazole Flavor Compounds [btbuspxb.com]
- 2. Avoidance of thiazoline compound depends on multiple sensory pathways mediated by TrpA1 and ORs in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazoline-related innate fear stimuli orchestrate hypothermia and anti-hypoxia via sensory TRPA1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 29.3 Factors Affecting Sensory Function - Fundamentals of Nursing | OpenStax [openstax.org]
- 6. mccormickfona.com [mccormickfona.com]
- 7. papers.academic-conferences.org [papers.academic-conferences.org]
- 8. Sensory Panel Performance Evaluation—Comprehensive Review of Practical Approaches [mdpi.com]
- 9. [PDF] Associations of Volatile Compounds with Sensory Aroma and Flavor: The Complex Nature of Flavor | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. college.agrilife.org [college.agrilife.org]
- 12. researchgate.net [researchgate.net]
- 13. enology.fst.vt.edu [enology.fst.vt.edu]
- 14. Sensory Thresholds: Beyond the Numbers | Top Crop [topcrop.co]
- 15. Screening and Training Methods for Sensory Panelists - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 16. DLG Expert report 07/2017: Practice guide for sensory panel training Part 1 [dlg.org]
- 17. dlg.org [dlg.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. agritrop.cirad.fr [agritrop.cirad.fr]
Validation & Comparative
Sensory comparison of 4,5-Dimethyl-2-ethyl-3-thiazoline and pyrazines
A Sensory Showdown: 4,5-Dimethyl-2-ethyl-3-thiazoline vs. Pyrazines
A definitive guide for researchers and product development professionals on the distinct sensory characteristics of the potent sulfur-containing thiazoline and the ubiquitous nutty, roasted pyrazines.
In the intricate world of flavor chemistry, both this compound and the broad class of pyrazine compounds are celebrated for their profound impact on the sensory profiles of thermally processed foods. Formed predominantly through Maillard reactions and Strecker degradation, these compounds are responsible for some of the most desirable and recognizable aromas in products like coffee, cocoa, roasted nuts, and cooked meats. While both contribute to "brown" flavor notes, their sensory characteristics are distinct, offering unique tools for flavor modulation. This guide provides an objective, data-driven comparison of their sensory attributes, supported by detailed experimental protocols for their evaluation.
Sensory Profile: A Qualitative Comparison
The fundamental difference between this compound and pyrazines lies in their aromatic character. The thiazoline possesses complex, sulfurous, and meaty notes, whereas pyrazines are overwhelmingly associated with nutty and roasted aromas.
Table 1: Comparison of Organoleptic Descriptors
| Compound Class | Specific Compound | Odor / Flavor Descriptors |
|---|---|---|
| Thiazoline | This compound | Nutty, meaty, musty, sulfurous, coffee, chocolate, raw vegetable, peach[1][2]. |
| Pyrazines | 2,5-Dimethylpyrazine | Nutty, roasted, cocoa-like, baked goods[3][4]. |
| 2,3-Diethyl-5-Methylpyrazine | Contributes to nutty and roasted profiles in coffee and hazelnuts[5]. | |
| 2-Methoxy-3-isopropylpyrazine | Potent earthy, green pea, bell pepper aroma. |
| | General Alkylpyrazines | Roasted, toasted, nutty, desirable food flavor[4][6][7]. |
Quantitative Sensory Data: Odor Thresholds
Odor threshold—the lowest concentration of a compound detectable by the human nose—is a critical measure of its sensory potency. As a class, both thiazolines and pyrazines are known for their low thresholds, making them impactful even at trace concentrations.
While a specific, publicly available odor threshold for this compound in a standard medium like water or air could not be identified in the reviewed literature, sulfur-containing compounds are generally recognized for their exceptional potency and very low detection thresholds.
Pyrazines, however, have been studied extensively, revealing a wide range of potencies that depend heavily on their specific alkyl or alkoxy substitutions.
Table 2: Selected Odor Thresholds of Pyrazine Derivatives in Water
| Pyrazine Derivative | Odor Threshold (ppm in water) | Reference |
|---|---|---|
| 2-Methoxy-3-methyl-5-(2-methylbutyl)pyrazine | 0.00001 | [6] |
| 2-Methoxy-3-sec-butyl-pyrazine | 0.000001 (1 part per 10¹²) | [6] |
| 2-Ethyl-3-methylpyrazine | ~0.004 (4 ppb v/v in air) | [7] |
| 2,3-Diethylpyrazine | ~0.004 (4 ppb v/v in air) | [7] |
| 2-Acetylpyrazine | 0.062 |
| 5-Isopentyl-2,3-dimethyl-pyrazine | 6.00 |[6] |
Note: Thresholds can vary significantly based on the determination method and the medium (air, water, oil).
Experimental Protocols for Sensory Analysis
Objective comparison of aroma compounds relies on standardized and rigorous sensory evaluation methodologies. Techniques such as Gas Chromatography-Olfactometry (GC-O) and trained sensory panels are indispensable.
Protocol 1: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to pinpoint which specific volatile compounds in a complex mixture are responsible for its aroma.
Methodology:
-
Sample Preparation: A volatile extract of the food or a solution of the pure compound is prepared. For complex matrices, extraction techniques like Solid Phase Microextraction (SPME) or Solvent Assisted Flavor Evaporation (SAFE) are employed.
-
GC Separation: The sample is injected into a gas chromatograph, where individual volatile compounds are separated based on their boiling points and chemical properties as they pass through a capillary column.
-
Effluent Splitting: At the column outlet, the effluent is split into two paths. One path leads to a standard chemical detector (e.g., Mass Spectrometer, MS), while the other is directed to a heated "odor port".
-
Olfactory Detection: A trained human assessor (panelist) sniffs the effluent from the odor port and records the time, duration, intensity, and description of any perceived odors.
-
Data Analysis: The olfactometry data is aligned with the chromatogram from the chemical detector to identify the odor-active compounds. Techniques like Aroma Extract Dilution Analysis (AEDA), where samples are serially diluted and re-analyzed, can be used to determine the Flavor Dilution (FD) factor, a measure of the odor potency of each compound.
References
- 1. This compound, 76788-46-0 [thegoodscentscompany.com]
- 2. yeast thiazoline, 65894-83-9 [thegoodscentscompany.com]
- 3. femaflavor.org [femaflavor.org]
- 4. This compound, mixture of isomers 97 76788-46-0 [sigmaaldrich.com]
- 5. Odor Detection Thresholds & References [leffingwell.com]
- 6. Temporary title [webprod.hc-sc.gc.ca]
- 7. Identification of 2-ethyl-4-methyl-3-thiazoline and 2-isopropyl-4-methyl-3-thiazoline for the first time in nature by the comprehensive analysis of sesame seed oil - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Performance of GC-MS and GC-O for Thiazoline Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of thiazolines, understanding the capabilities and limitations of different analytical techniques is paramount. Thiazolines are a class of heterocyclic compounds that contribute significantly to the flavor and aroma of various foods and are also investigated for their pharmaceutical potential. This guide provides an objective comparison of two cornerstone techniques for the analysis of volatile compounds: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O). We will delve into their analytical performance, supported by available experimental data, to assist in selecting the most appropriate method for your research needs.
At a Glance: GC-MS vs. GC-O for Thiazoline Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Olfactometry (GC-O) |
| Primary Function | Structural identification and quantitative analysis. | Identification and characterization of odor-active compounds. |
| Detector | Mass Spectrometer | Human Nose |
| Data Output | Mass spectrum, quantitative data (concentration) | Odor description, intensity, and detection threshold |
| Sensitivity | High, with low limits of detection (ng/L to µg/kg). | Extremely high for potent odorants, often exceeding MS sensitivity.[1] |
| Quantitative Capability | Fully quantitative with appropriate calibration. | Semi-quantitative (e.g., flavor dilution factors). |
| Subjectivity | Objective, based on mass-to-charge ratio. | Subjective, relies on human perception. |
Quantitative Performance Data
Direct comparative studies on the analytical performance of GC-MS and GC-O for a range of thiazolines are limited in published literature. This is primarily because the two techniques are designed to answer different analytical questions. GC-MS excels at providing precise quantitative data and structural confirmation, while GC-O is tailored for assessing the sensory impact of volatile compounds.
The following tables summarize available quantitative data for representative thiazolines and related odor-active compounds to illustrate the typical performance of each technique.
Table 1: GC-MS Quantitative Performance for Selected Thiazolines and Analogs
| Compound | Matrix | Method | Limit of Quantitation (LOQ) | Linearity (R²) | Reference |
| 2-Acetyl-2-thiazoline | Various Foods | UHPLC-MS/MS | 1.0 µg/kg | Not Reported | [2] |
| 2-Isobutyl-3-methoxypyrazine | Wine | GC-MS/MS (PCI) | 2 ng/L | >0.99 | [3] |
| 2-Isobutyl-3-methoxypyrazine | Wine | Multidimensional GCMS | 0.267–41.16 ng/L (Range) | >0.999 (Quadratic) | [4] |
Note: Data for 2-acetyl-2-thiazoline is from a UHPLC-MS/MS method, which demonstrates the sensitivity achievable with mass spectrometry detection. Data for 2-isobutyl-3-methoxypyrazine, a potent aroma compound often analyzed alongside thiazolines, is included to provide relevant GC-MS performance characteristics.
Table 2: GC-O Performance for Selected Thiazolines and Analogs (Odor Thresholds)
| Compound | Medium | Odor Threshold | Odor Descriptor | Reference |
| 2-Acetyl-2-thiazoline | Not Specified | Not Specified | Corn chip-like | [5] |
| 2-Isobutyl-3-methoxypyrazine | White Wine | 1 ng/L | Vegetative, green pepper | [3] |
| 3-Oxazolines and 3-Thiazolines | Cooked Beef | Not Specified | Various meat-related aromas | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative experimental protocols for the analysis of thiazolines and related compounds using GC-MS and GC-O.
GC-MS Method for the Analysis of 2-Isobutyl-3-methoxypyrazine in Wine
This method is adapted from a study using a triple quadrupole GC/MS system for enhanced sensitivity.[3]
-
Sample Preparation: Headspace solid-phase microextraction (HS-SPME) is employed for the extraction of volatile compounds from the wine matrix.
-
Gas Chromatograph (GC): Agilent 7890A GC system.
-
Column: HP-5MS (5% Diphenyl/95% Dimethylpolysiloxane).
-
Injector: Split/splitless inlet.
-
Mass Spectrometer (MS): Agilent 7000 Series Triple Quadrupole GC/MS.
-
Ionization Mode: Positive Chemical Ionization (PCI) is utilized to achieve high sensitivity.
-
Data Acquisition: The instrument is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.
GC-O Method for the Analysis of Odor-Active Compounds
The following is a general protocol for GC-O analysis, which can be adapted for thiazoline-containing samples.[7][8]
-
Sample Extraction: A suitable extraction technique such as Solvent Assisted Flavor Evaporation (SAFE) or SPME is used to isolate volatile compounds.
-
Gas Chromatograph (GC): A standard GC system is used for the separation of analytes.
-
Column: A capillary column appropriate for the polarity of the target compounds (e.g., DB-5 or DB-WAX) is selected.[1]
-
Effluent Splitting: The column effluent is split between a mass spectrometer (for identification) and an olfactometry port.[9]
-
Olfactometry Port: The effluent directed to the sniffing port is mixed with humidified air to prevent nasal passage dehydration. A trained panelist sniffs the effluent and records the time, duration, intensity, and description of any perceived odors.
-
Data Analysis: The olfactometry data is correlated with the chromatographic data from the MS to identify the odor-active compounds. Dilution techniques, such as Aroma Extract Dilution Analysis (AEDA), can be employed to determine the relative odor potency of the compounds.[7]
Logical Workflow and Performance Comparison Diagrams
To visually represent the analytical workflows and compare the key performance characteristics of GC-MS and GC-O for thiazoline analysis, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. gcms.cz [gcms.cz]
- 4. mdpi.com [mdpi.com]
- 5. 2-acetyl-2-thiazoline, 29926-41-8 [thegoodscentscompany.com]
- 6. Odor Detection Thresholds & References [leffingwell.com]
- 7. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
A Comparative Analysis of Thiazoline Isomers and Their Distinct Flavor Profiles
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the flavor profiles of thiazoline isomers is crucial for applications ranging from food science to pharmacology. This guide provides a detailed comparison of 2-thiazoline, 3-thiazoline, and 4-thiazoline derivatives, supported by available experimental data.
Thiazolines are a class of sulfur-containing heterocyclic compounds that contribute significantly to the aromas of various cooked and roasted foods. The position of the double bond within the five-membered ring defines the three structural isomers—2-thiazoline, 3-thiazoline, and 4-thiazoline—each exhibiting a unique and distinct flavor profile. While research has extensively characterized certain derivatives, a direct comparative analysis of the fundamental isomers is essential for targeted applications.
Unraveling the Flavor Nuances: A Head-to-Head Comparison
While comprehensive data directly comparing the unsubstituted parent isomers remains limited, studies on their derivatives provide significant insights into their characteristic flavor notes.
2-Thiazoline Derivatives: The Epitome of Roasted and Nutty Aromas
Perhaps the most well-documented of the isomers, 2-thiazoline derivatives are renowned for their characteristic roasted, nutty, and popcorn-like aromas. A prominent example is 2-acetyl-2-thiazoline, a key component in the aroma of popcorn, bread crust, and roasted meats. Its flavor profile is consistently described with attributes such as "corn chip," "taco," "potato chip," "toasted," and "bready".[1]
3-Thiazoline Derivatives: A Spectrum from Savory to Sweet
Research indicates that 3-thiazoline derivatives offer a more diverse range of flavor profiles, spanning from savory and meaty to sweet and nutty. For instance, 4,5-dimethyl-2-isobutyl-3-thiazoline is characterized by its desirable nutty, roasted, and savory notes.[2] A comparative study on the odorants in beef and chicken broth revealed that 3-thiazolines, along with thiazoles, contribute to a spectrum of odors from savory (meaty, fatty, onion) to sweet (popcorn, nutty, roasted rice).[3] Furthermore, the identification of 2-ethyl-4-methyl-3-thiazoline and 2-isopropyl-4-methyl-3-thiazoline in toasted sesame seed oil underscores their contribution to the characteristic aroma of this product.[4] A particularly potent derivative, 4-methyl-3-thiazoline, was identified in roasted sesame flavor and possesses a remarkably low odor threshold of 1 microgram per liter in water.[5]
4-Thiazoline Derivatives: An Area for Future Exploration
Currently, there is a notable gap in the scientific literature regarding the specific flavor profiles of 4-thiazoline and its derivatives. This presents an opportunity for future research to explore and characterize the sensory attributes of this understudied isomer.
Quantitative Sensory Analysis: A Look at Odor Thresholds
Odor and taste thresholds are critical parameters for quantifying the potency of flavor compounds. While a comprehensive comparative table for all three parent isomers is not yet available, some data for specific derivatives have been reported.
| Compound | Isomer Class | Odor Threshold | Flavor Profile Descriptors | Reference |
| 2-Acetyl-2-thiazoline | 2-Thiazoline | Not explicitly stated in comparative studies | Nutty, popcorn, roasted, corn chip, toasted, bready | [1] |
| 4,5-Dimethyl-2-isobutyl-3-thiazoline | 3-Thiazoline | Not explicitly stated in comparative studies | Nutty, roasted, savory, meaty, spicy | [2] |
| 4-Methyl-3-thiazoline | 3-Thiazoline | 1 µg/L in water | Roasted (associated with sesame flavor) | [5] |
Experimental Protocols: Methodologies for Flavor Analysis
The characterization of thiazoline flavor profiles relies on a combination of instrumental and sensory analysis techniques.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
Gas chromatography-olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a sample. The process involves separating volatile compounds using a gas chromatograph, with the effluent split between a chemical detector (like a mass spectrometer) and a sniffing port where trained panelists assess the odor.
A typical GC-O workflow for analyzing thiazoline-containing samples would involve:
-
Sample Preparation: Volatile compounds are extracted from the food matrix using methods like solvent extraction, steam distillation, or solid-phase microextraction (SPME).
-
Gas Chromatography: The extracted volatiles are injected into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the individual compounds based on their boiling points and chemical properties.
-
Olfactometry: A trained sensory panel sniffs the GC effluent at a dedicated port and records the odor descriptors and intensity for each eluting compound.
-
Mass Spectrometry: Simultaneously, the separated compounds are identified using a mass spectrometer, which provides information about their molecular weight and fragmentation patterns.
Sensory Analysis: Flavor Profile Method
The flavor profile method is a standardized sensory evaluation technique used to describe and quantify the sensory characteristics of a product.
-
Panelist Selection and Training: A panel of trained assessors is selected based on their sensory acuity and ability to describe flavors consistently. They undergo extensive training to recognize and scale the intensity of various aroma and taste attributes.
-
Sample Preparation and Presentation: The thiazoline isomers or their derivatives are diluted in a neutral solvent (e.g., water, oil, or ethanol) to appropriate concentrations for sensory evaluation. Samples are presented to the panelists in a controlled environment to minimize bias.
-
Evaluation and Data Collection: Panelists independently evaluate the samples and rate the intensity of various flavor attributes (e.g., nutty, roasted, savory, sweet) on a standardized scale. The data is then collected and statistically analyzed to generate a comprehensive flavor profile.
Signaling Pathways in Thiazoline Perception
The perception of flavor is a complex process involving interactions between volatile compounds and specific receptors in the nasal and oral cavities. While the complete picture of thiazoline perception is still emerging, some research points to the involvement of the Transient Receptor Potential Ankylin 1 (TRPA1) channel.
Studies on mice and fruit flies have shown that certain thiazoline derivatives can activate the TRPA1 receptor.[6][7][8] In these studies, TRPA1 activation by thiazolines was linked to innate fear and avoidance behaviors. While this is not directly equivalent to flavor perception in humans, it suggests a potential role for TRPA1 in detecting these compounds. The perception of taste, in a broader sense, involves G protein-coupled receptors (GPCRs).[9][10][11][12][13] However, specific GPCRs responsible for the perception of the "taste" component of thiazolines have not yet been identified.
A simplified diagram illustrating the potential signaling pathways involved in thiazoline flavor perception.
Conclusion
The isomeric form of a thiazoline molecule plays a pivotal role in defining its characteristic flavor profile. While 2-thiazoline derivatives are consistently associated with roasted and nutty notes, 3-thiazolines exhibit a broader and more complex sensory spectrum. The flavor profile of 4-thiazolines remains an uncharted territory for flavor chemists. Further research, particularly direct comparative studies employing standardized sensory and instrumental methods, is necessary to fully elucidate the flavor differences between these isomers. A deeper understanding of the underlying signaling pathways will also be crucial for the targeted application of these potent flavor compounds in various industries.
References
- 1. 2-acetyl-2-thiazoline 29926-41-8 [thegoodscentscompany.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 2-ethyl-4-methyl-3-thiazoline and 2-isopropyl-4-methyl-3-thiazoline for the first time in nature by the comprehensive analysis of sesame seed oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]
- 6. Thiazoline-related innate fear stimuli orchestrate hypothermia and anti-hypoxia via sensory TRPA1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Avoidance of thiazoline compound depends on multiple sensory pathways mediated by TrpA1 and ORs in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Avoidance of thiazoline compound depends on multiple sensory pathways mediated by TrpA1 and ORs in Drosophila [frontiersin.org]
- 9. Taste 1 receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Structure, function, and signaling of taste G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. G protein-coupled receptors in human fat taste perception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-ethyl-4,5-dimethyl-3-thiazoline
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 2-ethyl-4,5-dimethyl-3-thiazoline, a key flavor compound found in various food products. The primary focus is on Gas Chromatography-Mass Spectrometry (GC-MS), a widely used technique for volatile and semi-volatile compounds. While High-Performance Liquid Chromatography (HPLC) is a versatile analytical tool, its application to non-polar, volatile compounds like 2-ethyl-4,5-dimethyl-3-thiazoline is less common and presents specific challenges.
This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate robust analytical methods for this and structurally related compounds. The information presented is based on a comprehensive review of existing scientific literature. It is important to note that a direct cross-validation study comparing optimized GC-MS and HPLC methods for 2-ethyl-4,5-dimethyl-3-thiazoline was not available in the reviewed literature. Therefore, the data presented for GC-MS is based on methods validated for similar volatile flavor compounds, and the HPLC section discusses a general methodological approach and its potential limitations.
Data Presentation: Comparison of Analytical Methods
The following table summarizes typical performance characteristics for the analysis of volatile flavor compounds, which can be considered indicative for the analysis of 2-ethyl-4,5-dimethyl-3-thiazoline.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.99 | Typically > 0.99 |
| Accuracy (% Recovery) | 80-120% | 80-120% |
| Precision (%RSD) | < 15% | < 15% |
| Limit of Detection (LOD) | Low ng/L to µg/L range | Likely in the µg/L to mg/L range without derivatization |
| Limit of Quantitation (LOQ) | Low ng/L to µg/L range | Likely in the µg/L to mg/L range without derivatization |
| Specificity | High (based on mass spectra) | Moderate (based on retention time and UV spectrum) |
| Suitability for Volatiles | Excellent | Poor to moderate |
| Need for Derivatization | Not typically required | May be required to enhance UV detection |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on methodologies commonly employed for the analysis of volatile flavor compounds in food matrices.
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
A representative sample (e.g., 1-5 g of homogenized food matrix) is placed in a headspace vial.
-
An internal standard (e.g., a deuterated analog or a compound with similar chemical properties) is added.
-
The vial is sealed and incubated at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.
-
An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.
-
The fiber is then retracted and introduced into the GC injector for thermal desorption.
2. GC-MS Conditions:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature of 40°C, hold for 2 minutes.
-
Ramp to 180°C at 5°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for 2-ethyl-4,5-dimethyl-3-thiazoline (e.g., m/z 143, 128, 86). A full scan mode can be used for initial identification.
-
3. Method Validation:
-
Linearity: A calibration curve is constructed by analyzing a series of standard solutions of 2-ethyl-4,5-dimethyl-3-thiazoline at different concentrations.
-
Accuracy: Determined by spike-and-recovery experiments in the matrix of interest.
-
Precision: Assessed by repeatedly analyzing samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision).
-
LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The following outlines a general-purpose Reversed-Phase HPLC (RP-HPLC) method. It is important to note that this method would likely require significant optimization and may face challenges for the analysis of 2-ethyl-4,5-dimethyl-3-thiazoline due to its volatility and weak UV absorption.
1. Sample Preparation:
-
Liquid-Liquid Extraction (LLE): The sample is extracted with a suitable organic solvent (e.g., dichloromethane or hexane).
-
The organic layer is separated and may be concentrated under a gentle stream of nitrogen.
-
The residue is reconstituted in the mobile phase.
2. HPLC-UV Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection: UV detector set at a wavelength where the analyte exhibits some absorbance (this would need to be determined experimentally, but is likely to be in the low UV range, e.g., 210-230 nm).
-
Injection Volume: 10-20 µL.
3. Method Validation:
-
Validation would follow similar principles as for GC-MS, including assessments of linearity, accuracy, precision, LOD, and LOQ.
-
Challenges:
-
Poor Retention: The non-polar nature of the analyte may lead to poor retention on a standard C18 column, requiring a highly aqueous mobile phase which may not be compatible with the sample solvent.
-
Low Sensitivity: The thiazoline ring does not possess a strong chromophore, leading to low sensitivity with a UV detector. Derivatization to introduce a UV-active functional group could be explored but adds complexity to the method.
-
Volatility: The volatility of the analyte can lead to sample loss during preparation and poor reproducibility.
-
Mandatory Visualization
Caption: Workflow for the cross-validation of two analytical methods.
A Comparative Guide to the Sensory Threshold of 4,5-Dimethyl-2-ethyl-3-thiazoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the sensory threshold of 4,5-Dimethyl-2-ethyl-3-thiazoline, a key flavor compound known for its nutty, meaty, and coffee-like aroma.[1][2] Due to the limited availability of published sensory threshold data for this specific compound, this document offers a comparison with related thiazoline derivatives and outlines the standardized methodology for sensory threshold determination.
Comparative Sensory Data
While a specific sensory detection or recognition threshold for this compound in a given medium like water or oil has not been definitively established in publicly available literature, its organoleptic properties are well-documented. It is recognized as a significant contributor to the flavor profile of various foods, imparting nutty, meaty, musty, sulfurous, coffee, and chocolate notes.[1]
For a comparative perspective, the sensory thresholds and usage levels of other relevant thiazoline and sulfur-containing flavor compounds are presented below. This data provides a frame of reference for the potential sensory potency of this compound.
| Compound Name | Chemical Structure | Odor/Flavor Profile | Sensory Threshold | Medium |
| This compound | Nutty, Meaty, Coffee, Chocolate, Musty, Sulfurous[1] | Not established | - | |
| 2-Acetyl-2-thiazoline | Roasted, Corny, Nutty | 40 ng/L[3] | Water | |
| 2,4,5-Trimethylthiazole | Nutty, Vegetable, Cocoa, Hazelnut, Coffee | Usage Level: 2-6 ppm | Food Products |
Note: The sensory threshold indicates the lowest concentration of a substance that can be detected by human senses. Lower threshold values signify higher potency of the flavor compound. Volatile sulfur compounds, including thiazolines, are known for their generally low sensory detection thresholds, making them impactful at very low concentrations.[4][5][6]
Experimental Protocol for Sensory Threshold Determination (Based on ASTM E679-19)
The determination of sensory thresholds is conducted using standardized methods to ensure accuracy and reproducibility. The American Society for Testing and Materials (ASTM) E679-19, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits," is a widely accepted protocol.[7][8]
Objective: To determine the Best Estimate Threshold (BET) of a substance, which is the geometric mean of the highest concentration not detected and the next higher concentration that is detected.
Materials:
-
A panel of trained sensory assessors (typically 15-30 members).
-
The test substance (this compound).
-
A neutral medium for dilution (e.g., deodorized water for flavor/taste, purified air for odor).
-
A series of graduated dilutions of the test substance in the medium. A common starting point is a 1:1000 dilution followed by subsequent 1:3 steps.
-
Presentation vessels (e.g., coded cups for liquids, olfactometer for gases).
Procedure:
-
Panelist Training: Assessors are familiarized with the target aroma or taste of this compound.
-
Sample Preparation: A series of dilutions of the test substance is prepared in the chosen medium. The concentrations should span a range from well below the expected threshold to clearly perceptible.
-
Presentation: Samples are presented to the panelists in a "three-alternative forced-choice" (3-AFC) format. In each set, two samples are blanks (medium only), and one contains the diluted test substance. The order of presentation is randomized.
-
Evaluation: Panelists are asked to identify the odd sample in each set. The evaluation proceeds from the lowest concentration upwards.
-
Data Collection: The concentration at which each panelist correctly identifies the odd sample is recorded.
-
Threshold Calculation: The individual threshold is the geometric mean of the last concentration missed and the first concentration correctly identified. The group threshold is the geometric mean of the individual thresholds.
A diagrammatic representation of this workflow is provided below.
Caption: Workflow for sensory threshold determination using the ASTM E679 method.
Logical Relationship of Sensory Perception
The process of perceiving and identifying a flavor compound like this compound involves a series of cognitive steps, starting from initial detection to final recognition and description.
Caption: Logical progression of sensory perception for a flavor compound.
Conclusion
While the precise sensory threshold of this compound remains to be quantified in scientific literature, its described organoleptic properties suggest it is a potent flavor compound. By utilizing standardized methodologies such as ASTM E679-19, researchers can systematically determine its detection and recognition thresholds in various food and pharmaceutical applications. The comparative data provided for other thiazoline derivatives offers a valuable benchmark for such investigations. Further research is warranted to establish a definitive sensory threshold for this important flavor molecule.
References
- 1. This compound, 76788-46-0 [thegoodscentscompany.com]
- 2. Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. store.astm.org [store.astm.org]
- 8. standards.iteh.ai [standards.iteh.ai]
A Comparative Guide to the Stability of Thiazoline Derivatives in Food Systems
For Researchers, Scientists, and Drug Development Professionals
Thiazoline derivatives are a critical class of volatile compounds that significantly contribute to the desirable roasted, nutty, and savory aromas of many cooked foods. Their formation, primarily through the Maillard reaction, is a key aspect of flavor development. However, the stability of these compounds can be influenced by various factors during food processing and storage, impacting the final sensory profile of the product. This guide provides a comparative analysis of the stability of different thiazoline derivatives, supported by experimental data, to aid researchers in understanding and controlling flavor formation and retention in food and other relevant systems.
Key Thiazoline Derivatives in Food
Several thiazoline derivatives have been identified as important flavor contributors in a variety of food products. Among the most well-studied are:
-
2-Acetyl-2-thiazoline: A potent flavor compound with a characteristic popcorn-like aroma, found in products like roasted beef, coffee, and popcorn.
-
2,4,5-Trimethylthiazoline: Contributes to the savory and meaty aroma of cooked meats.
-
2,4-Dimethyl-5-ethylthiazoline: Another significant contributor to the flavor profile of roasted coffee and meat products.
Comparative Stability Analysis
The stability of thiazoline derivatives is predominantly influenced by pH, temperature, and the composition of the food matrix.
Impact of pH and Temperature on 2-Acetyl-2-thiazoline Stability
A seminal study by Hofmann and Schieberle (1995) provides a detailed quantitative analysis of the stability of 2-acetyl-2-thiazoline in aqueous buffer solutions at different pH values and temperatures. The degradation of this key flavor compound follows first-order kinetics.
| pH | Temperature (°C) | Half-life (t½) (min) | Degradation Rate Constant (k) (min⁻¹) |
| 3.0 | 20 | 1440 | 4.8 x 10⁻⁴ |
| 5.0 | 20 | 1380 | 5.0 x 10⁻⁴ |
| 7.0 | 20 | 1020 | 6.8 x 10⁻⁴ |
| 8.0 | 20 | 480 | 1.4 x 10⁻³ |
| 5.0 | 60 | 120 | 5.8 x 10⁻³ |
| 5.0 | 100 | 15 | 4.6 x 10⁻² |
| 5.0 | 145 | 2.5 | 2.8 x 10⁻¹ |
Data sourced from Hofmann, T., & Schieberle, P. (1995). Studies on the formation and stability of the roast-flavor compound 2-acetyl-2-thiazoline. Journal of Agricultural and Food Chemistry, 43(11), 2946–2950.
Key Observations:
-
pH Influence: 2-Acetyl-2-thiazoline exhibits greater stability in acidic conditions (pH 3.0-5.0) compared to neutral or alkaline conditions. The degradation rate increases significantly as the pH rises.
-
Temperature Influence: As expected, the degradation of 2-acetyl-2-thiazoline is highly dependent on temperature. The half-life decreases dramatically with increasing temperature, indicating a rapid loss of this flavor compound at higher processing temperatures.
While comprehensive quantitative data for other thiazoline derivatives under identical conditions is scarce in publicly available literature, the general principles of increased degradation with higher pH and temperature are expected to apply. The specific substitution patterns on the thiazoline ring will likely influence the precise degradation rates.
Experimental Protocols
The following are detailed methodologies for key experiments related to the stability of thiazoline derivatives.
Stability Testing of 2-Acetyl-2-thiazoline in Aqueous Buffer
This protocol is based on the methodology described by Hofmann and Schieberle (1995).
1. Materials:
-
2-Acetyl-2-thiazoline
-
Citrate-phosphate buffer solutions (pH 3.0, 5.0, 7.0, 8.0)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., 2-acetyl-1-pyrroline of known concentration)
-
Gas chromatograph-mass spectrometer (GC-MS)
2. Procedure:
-
Prepare solutions of 2-acetyl-2-thiazoline in the different pH buffers at a known concentration.
-
Incubate the solutions in sealed vials at various constant temperatures (e.g., 20°C, 60°C, 100°C, 145°C) in a thermostatically controlled water bath or oven.
-
At specific time intervals, withdraw an aliquot of the solution.
-
Immediately cool the aliquot in an ice bath to stop the reaction.
-
Add a known amount of the internal standard.
-
Extract the solution with dichloromethane.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Analyze the extract by GC-MS to quantify the remaining 2-acetyl-2-thiazoline relative to the internal standard.
-
Plot the natural logarithm of the concentration of 2-acetyl-2-thiazoline versus time to determine the first-order degradation rate constant (k) and the half-life (t½ = 0.693/k).
General Protocol for Solid Phase Microextraction (SPME) and GC-Olfactometry (GC-O) for Thiazoline Analysis in Food
This protocol is a general guideline for the analysis of volatile thiazoline derivatives in a food matrix.
1. Materials:
-
Food sample containing thiazoline derivatives
-
SPME device with a suitable fiber coating (e.g., DVB/CAR/PDMS)
-
Gas chromatograph-olfactometry (GC-O) system with a mass spectrometry (MS) detector
-
Incubation vials with septa
2. Procedure:
-
Homogenize the food sample.
-
Place a known amount of the homogenized sample into an incubation vial.
-
If desired, add an internal standard.
-
Seal the vial and incubate at a specific temperature for a set time to allow volatiles to equilibrate in the headspace.
-
Expose the SPME fiber to the headspace of the vial for a defined period to adsorb the volatile compounds.
-
Retract the fiber and immediately insert it into the injection port of the GC-O-MS system for thermal desorption.
-
Separate the compounds on the GC column using an appropriate temperature program.
-
At the GC effluent, split the flow between the MS detector and the olfactometry port.
-
A trained panelist at the olfactometry port records the odor description and intensity of the eluting compounds.
-
The MS detector simultaneously records the mass spectra for compound identification.
-
Quantify the thiazoline derivatives by comparing their peak areas to that of the internal standard.
Signaling Pathways and Degradation Mechanisms
The primary formation pathway for thiazoline derivatives in food is the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids. The degradation of thiazolines can also be complex, often involving hydrolysis and ring-opening reactions, particularly at elevated temperatures and non-acidic pH.
Formation of 2-Acetyl-2-thiazoline via the Maillard Reaction
Caption: Formation of 2-acetyl-2-thiazoline from the Maillard reaction.
Experimental Workflow for Thiazoline Stability Analysis
Caption: Workflow for determining the stability of thiazoline derivatives.
The Flavor Enhancing Power of Thiazolines: A Guide to Synergistic Aroma Interactions
For Researchers, Scientists, and Drug Development Professionals
Thiazolines, a class of sulfur-containing heterocyclic compounds, are pivotal in creating the desirable nutty, roasted, and savory notes in a wide array of food products. While their individual aroma profiles are well-documented, their true potential is often realized through synergistic interactions with other volatile aroma compounds. This guide provides an objective comparison of the synergistic flavor effects of thiazolines, supported by experimental data from related sulfur compounds, and details the methodologies used to quantify these interactions. Understanding these synergies is crucial for developing novel flavor profiles and enhancing the sensory experience of foods and potentially even the palatability of pharmaceuticals.
Unveiling Flavor Synergy: How Thiazolines Interact with Other Aromas
Flavor synergy occurs when the perceived intensity or quality of a mixture of aroma compounds is greater than the sum of its individual components. Thiazolines, formed during the Maillard reaction and thermal degradation of sulfur-containing amino acids, frequently interact with other Maillard reaction products like pyrazines, furans, and aldehydes, as well as with compounds from other chemical classes such as esters. These interactions can lead to:
-
Lowered Odor Thresholds: The concentration at which a compound becomes detectable to the human nose is reduced in the presence of a synergistic partner.
-
Enhanced Flavor Intensity: The overall flavor of a product is amplified, creating a richer and more complex sensory experience.
-
Modified Flavor Profiles: The combination of compounds can create entirely new and unique flavor notes that are not present in the individual components.
While direct quantitative data on the synergistic effects of specific thiazoline-aroma compound pairings is an emerging area of research, studies on analogous sulfur-containing compounds provide a strong framework for understanding these interactions.
Comparative Analysis of Synergistic Effects in Sulfur-Containing Aroma Compounds
The following table summarizes the types of perceptual interactions observed between different sulfur-containing volatile compounds, which can be considered indicative of the potential interactions involving thiazolines. The data is based on a study of key aroma compounds in mango, where interactions were classified as synergistic, additive, or masking.
| Aroma Compound 1 | Aroma Compound 2 | Interaction Type | Observed Effect |
| Dimethyl disulfide | 3-Mercapto-1-hexanol | Synergistic | The perceived intensity of the mixture was significantly higher than the sum of the individual intensities. |
| Methanethiol | Ethanethiol | Additive | The perceived intensity of the mixture was approximately equal to the sum of the individual intensities. |
| 1-Propanethiol | Methyl propyl disulfide | Additive | The perceived intensity of the mixture was approximately equal to the sum of the individual intensities. |
| Ethanethiol | Dimethyl disulfide | Additive | The perceived intensity of the mixture was approximately equal to the sum of the individual intensities. |
| Methanethiol | 1-Propanethiol | Masking | One compound partially suppressed the perception of the other. |
| Ethanethiol | 1-Propanethiol | Masking | One compound partially suppressed the perception of the other. |
| Methanethiol | Dimethyl disulfide | Masking | One compound partially suppressed the perception of the other. |
| 1-Propanethiol | 3-Mercapto-1-hexanol | Masking | One compound partially suppressed the perception of the other. |
| Dimethyl disulfide | Methyl propyl disulfide | Masking | One compound partially suppressed the perception of the other. |
| Methyl propyl disulfide | 3-Mercapto-1-hexanol | Masking | One compound partially suppressed the perception of the other. |
Data adapted from a study on sulfur compound interactions in mango.[1]
Experimental Protocols for Evaluating Flavor Synergy
The quantification of synergistic flavor effects relies on a combination of instrumental analysis and sensory evaluation. Below are detailed methodologies for key experiments used to assess these interactions.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify odor-active compounds in a sample. It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.
Experimental Workflow:
Caption: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.
Protocol:
-
Sample Preparation: Volatile compounds are extracted from the sample matrix using techniques such as solvent extraction, solid-phase microextraction (SPME), or stir bar sorptive extraction (SBSE).
-
Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and chemical properties.
-
Effluent Splitting: The column effluent is split between a mass spectrometer (MS) for chemical identification and an olfactory port for sensory detection.
-
Sensory Evaluation: A trained panelist sniffs the effluent from the olfactory port and records the perceived aroma, its intensity, and the retention time.
-
Data Analysis: The data from the MS and the sensory panel are combined to identify the specific compounds responsible for the perceived aromas. The intensity of the aroma can be quantified using methods like Aroma Extract Dilution Analysis (AEDA) or Detection Frequency.
Sensory Descriptive Analysis
This method provides a detailed qualitative and quantitative description of the sensory attributes of a product.
Experimental Workflow:
Caption: Sensory Descriptive Analysis Experimental Workflow.
Protocol:
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to identify and quantify specific aroma attributes.
-
Lexicon Development: The panel develops a consensus vocabulary (lexicon) to describe the aromas of the individual compounds and their mixtures.
-
Sample Evaluation: Panelists evaluate the samples in a controlled environment (sensory booths) and rate the intensity of each attribute on a numerical scale (e.g., a 15-cm line scale).
-
Data Analysis: The intensity ratings are analyzed using statistical methods such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to determine significant differences between samples and to visualize the relationships between the samples and their sensory attributes.
Odor Activity Value (OAV) Calculation
The OAV is a measure of the contribution of a single compound to the overall aroma of a sample. It is calculated by dividing the concentration of a compound by its odor threshold. A synergistic effect can be inferred if the overall aroma intensity of a mixture is greater than the sum of the OAVs of its components.
Logical Relationship for Synergy Assessment:
Caption: Logic for Assessing Synergy using Odor Activity Values.
Conclusion
The synergistic interplay between thiazolines and other aroma compounds is a key driver of flavor complexity in many foods. While direct quantitative data for specific thiazoline pairings remains a developing field, the experimental frameworks and findings from related sulfur compounds provide valuable insights. By employing rigorous sensory evaluation techniques and instrumental analysis, researchers and product developers can harness these synergistic effects to create innovative and appealing flavor profiles. Further research dedicated to quantifying the interactions of specific thiazolines will undoubtedly unlock new possibilities in the realm of flavor science.
References
Evaluating the Antioxidant Potential of 4,5-Dimethyl-2-ethyl-3-thiazoline: A Comparative Guide
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide array of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. This has spurred significant research into the discovery and development of novel antioxidant compounds. The thiazole nucleus is a prominent heterocyclic scaffold that has garnered attention in medicinal chemistry for its diverse pharmacological activities, including antioxidant properties. This guide provides a comparative evaluation of the hypothetical antioxidant potential of a novel compound, 4,5-Dimethyl-2-ethyl-3-thiazoline, against established antioxidant standards—Vitamin C and Trolox—and other thiazole derivatives with documented antioxidant activity. The assessment is based on common in vitro antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
Comparative Analysis of Antioxidant Activity
The antioxidant potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The following tables summarize the reported antioxidant activities of various thiazole derivatives compared to the standard antioxidants, Vitamin C and Trolox.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Compound/Standard | IC50 (µM) | IC50 (µg/mL) | Reference |
| This compound | Data not available | Data not available | |
| Thiazole Derivative (LMH6) | 0.185 | - | [1] |
| Thiazole Derivative (LMH7) | 0.221 | - | [1] |
| Thiazolidinone Derivative (Compound 4) | - | 33.98% inhibition | [2][3] |
| 2-Amino-thiazole Derivative (Compound 6a) | - | 14.9 | [4] |
| 2-Amino-thiazole Derivative (Compound 6e) | - | 15.0 | [4] |
| Vitamin C (Ascorbic Acid) | - | 0.68 | [5] |
| Trolox | 3.10 | - | [1] |
Table 2: ABTS Radical Scavenging Activity (IC50)
| Compound/Standard | IC50 (µM) | IC50 (µg/mL) | Reference |
| This compound | Data not available | Data not available | |
| Thiazolyl-polyphenolic Compound 7j | > Ascorbic Acid & Trolox | - | [1] |
| Thiazolyl-polyphenolic Compound 7k | > Ascorbic Acid & Trolox | - | [1] |
| Jackfruit Leaf Crude Extract | - | 29.59 | [5] |
| Vitamin C (Ascorbic Acid) | - | 2.0 | [6] |
| Trolox | - | 2.34 | [7] |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound/Standard | Activity | Reference |
| This compound | Data not available | |
| Thiazolidinone Derivative (Compound 4) | 75% of Vitamin C | [2][3] |
| Thiazolidinone Derivative (Compound 2) | 75% of Vitamin C | [2][3] |
| Vitamin C (Ascorbic Acid) | ~100% AOA | [2][3] |
| Trolox | - | [7] |
AOA: Antioxidant Activity
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the generalized protocols for the three key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.[8]
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 10⁻³ M) in a suitable solvent like methanol or ethanol. For the working solution, dilute the stock solution to achieve an absorbance of approximately 1.0 at 517 nm.[8]
-
Sample Preparation: Prepare stock solutions of the test compound (e.g., this compound) and standard antioxidants (Vitamin C, Trolox) in the same solvent. Create a series of dilutions of each stock solution.
-
Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the sample or standard dilution to a fixed volume of the DPPH working solution (e.g., 50 µL sample + 150 µL DPPH).[9]
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (typically 30 minutes).[8][9]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent instead of the sample is also measured.[8]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[10]
Protocol:
-
Generation of ABTS•+: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM). Mix equal volumes of the two solutions and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[11]
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[12]
-
Sample Preparation: Prepare stock solutions and serial dilutions of the test compound and standard antioxidants as described for the DPPH assay.
-
Reaction Mixture: Add a small volume of the sample or standard dilution to a fixed volume of the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity of the sample.[13]
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a ratio of 10:1:1 (v/v/v). The reagent should be freshly prepared and warmed to 37°C before use.
-
Sample Preparation: Prepare stock solutions and serial dilutions of the test compound and a standard (typically FeSO₄·7H₂O or Trolox).
-
Reaction Mixture: Add a small volume of the sample or standard to a pre-warmed aliquot of the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺ or Trolox. The results are typically expressed as Fe²⁺ equivalents or Trolox equivalents.
Visualizations: Workflows and Signaling Pathways
To better illustrate the experimental process and potential biological relevance, the following diagrams are provided.
Caption: Experimental workflow for in vitro antioxidant activity assessment.
Caption: Nrf2-ARE antioxidant response pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro antioxidant activity of thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals2.ums.ac.id [journals2.ums.ac.id]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. propulsiontechjournal.com [propulsiontechjournal.com]
- 13. Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for 4,5-Dimethyl-2-ethyl-3-thiazoline: A Guide for Laboratory Professionals
An essential guide for the safe handling and disposal of 4,5-Dimethyl-2-ethyl-3-thiazoline, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This document provides detailed procedures for the proper disposal of this compound, a combustible liquid that is harmful if swallowed and poses a risk to aquatic life.[1] Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring responsible chemical waste management.
Hazardous Properties and Regulatory Information
This compound is classified as a hazardous substance. Its key hazardous properties and the corresponding regulatory information under the Resource Conservation and Recovery Act (RCRA) are summarized below.
| Property | Value | EPA Hazardous Waste Code | Regulation |
| Flash Point | 65.6 °C (150.1 °F)[2][3] | D001 | Ignitable Waste[2][4] |
| Toxicity | Harmful if swallowed[1][5] | - | - |
| Environmental Hazard | Harmful to aquatic life with long lasting effects[1] | - | - |
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[2]
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[6]
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a respirator with an appropriate filter (e.g., type ABEK) should be used.[2]
Handling Guidelines:
-
Keep away from heat, sparks, open flames, and other ignition sources.[1]
-
No smoking in the vicinity of the chemical.[1]
-
Avoid breathing vapors or mist.
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent further hazards.
Minor Spills (Contained within a fume hood):
-
Restrict Access: Ensure the area is accessible only to personnel involved in the cleanup.
-
Absorb Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain and soak up the liquid. Do not use combustible materials like paper towels for initial absorption.
-
Collect Waste: Carefully collect the absorbent material and any contaminated items into a designated, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a soap and water solution.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Major Spills (Outside of a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and your laboratory supervisor.
-
Ventilate: If safe to do so, increase ventilation in the area.
-
Control Ignition Sources: Extinguish any nearby open flames or potential sources of ignition.
Disposal Workflow
The following diagram outlines the step-by-step procedure for the disposal of this compound.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocol
This protocol provides a step-by-step guide for the safe disposal of unwanted this compound.
1. Waste Collection:
-
Obtain a dedicated, chemically compatible, and properly labeled hazardous waste container. The container should be in good condition with a secure, leak-proof lid.
-
Carefully transfer the waste this compound into the container. Avoid overfilling; a general rule is to fill to no more than 90% capacity.
-
Ensure the exterior of the container is not contaminated with the chemical.
-
Keep the container closed except when adding waste.
2. Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste".
-
The label must include:
-
The full chemical name: "this compound".
-
The EPA Hazardous Waste Code: D001 .
-
An indication of the hazards: "Ignitable", "Harmful if Swallowed".
-
The date when waste was first added to the container (the "accumulation start date").
-
The approximate volume or quantity of the waste.
-
3. Storage:
-
Store the hazardous waste container in a designated satellite accumulation area that is under the control of the laboratory personnel.
-
The storage area should be away from ignition sources and incompatible materials.
-
Ensure the storage area is secure and prevents unauthorized access.
4. Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[1]
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1]
-
Follow all institutional and regulatory procedures for waste pickup and documentation.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 4,5-Dimethyl-2-ethyl-3-thiazoline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 4,5-Dimethyl-2-ethyl-3-thiazoline. Adherence to these guidelines is critical for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a combustible liquid that is harmful if swallowed and poses a danger to aquatic life with long-lasting effects.[1]
| Hazard Classification | GHS-US Code | Description |
| Flammable liquids | H227 | Combustible liquid[1] |
| Acute toxicity (Oral) | H302 | Harmful if swallowed[1] |
| Hazardous to the aquatic environment, acute hazard | H402 | Harmful to aquatic life[1] |
| Hazardous to the aquatic environment, long-term hazard | H412 | Harmful to aquatic life with long lasting effects[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles/Eyeshields | ANSI Z87.1 compliant | Protects against splashes.[2] |
| Face Shield | Worn over safety goggles | Recommended for handling large quantities or when there is a significant risk of splashing.[2] | |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Type ABEK (EN14387) respirator filter compatible | Provides protection against incidental contact. |
| Body Protection | Laboratory Coat | Long-sleeved | Protects skin and personal clothing from contamination.[2] |
| Protective Clothing | Complete protective clothing | Required for emergency situations or as determined by risk assessment.[1] | |
| Respiratory Protection | Respirator | NIOSH-approved with appropriate filter (e.g., ABEK) | Required when handling in poorly ventilated areas or when engineering controls are insufficient. |
Operational and Handling Procedures
Proper handling and storage are crucial for maintaining a safe laboratory environment.
Handling:
-
Ensure good ventilation of the work station.[1]
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1]
-
No smoking in the handling area.[1]
-
Avoid release to the environment.[1]
Storage:
-
Store in a well-ventilated place.[1]
-
Keep the container tightly closed.[4]
-
Keep cool.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
Emergency Procedures and First Aid
Immediate and appropriate responses to emergencies can significantly mitigate harm.
| Emergency Situation | Procedure |
| If Swallowed | Rinse mouth. Call a poison center or doctor if you feel unwell.[1] Do NOT induce vomiting.[4] |
| In Case of Fire | Use alcohol-resistant foam, carbon dioxide (CO2), or dry sand to extinguish.[1] |
| Accidental Release | Ventilate the spillage area.[1] Take up liquid spill into absorbent material.[1] Dispose of materials or solid residues at an authorized site.[1] |
| After Inhalation | Remove person to fresh air and keep comfortable for breathing.[1] |
| After Skin Contact | Wash skin with plenty of water.[1] |
| After Eye Contact | Rinse eyes with water as a precaution.[1] |
Disposal Plan
Proper disposal is essential to prevent environmental contamination.
-
Dispose of contents and container in accordance with licensed collector's sorting instructions.[1]
-
Avoid release to the environment.[1]
-
Waste should be collected in a dedicated and correctly labeled hazardous waste container.[5]
-
The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[5]
Logical Relationship of Safety Protocols
The following diagram illustrates the logical flow of safety considerations when working with this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
